Product packaging for N-Desmethyl Rosiglitazone(Cat. No.:CAS No. 257892-31-2)

N-Desmethyl Rosiglitazone

カタログ番号: B021104
CAS番号: 257892-31-2
分子量: 343.4 g/mol
InChIキー: ZJQTVMXUIGXRMR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

N-desmethylrosiglitazone is an aromatic ether.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17N3O3S B021104 N-Desmethyl Rosiglitazone CAS No. 257892-31-2

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

5-[[4-[2-(pyridin-2-ylamino)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJQTVMXUIGXRMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NCCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30475565
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

343.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

257892-31-2
Record name N-Desmethyl rosiglitazone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0257892312
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Desmethyl rosiglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30475565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-DESMETHYL ROSIGLITAZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y40U7LI0AG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Desmethyl Rosiglitazone discovery and synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to N-Desmethyl Rosiglitazone (B1679542): Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent thiazolidinedione-class antidiabetic agent. This document provides a comprehensive technical overview of the discovery, synthesis, and biological significance of this compound. It is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, medicinal chemistry, and the development of novel therapeutics for metabolic disorders. This guide details the metabolic pathway leading to its formation, summarizes its pharmacokinetic profile, and outlines potential synthetic strategies. Furthermore, it includes detailed experimental protocols and visual diagrams to facilitate a deeper understanding of the associated biochemical and chemical processes.

Discovery and Biological Significance

This compound was identified as a major circulating metabolite of Rosiglitazone during preclinical and clinical studies of the parent drug. Its discovery was integral to understanding the metabolic fate of Rosiglitazone in humans.

Metabolic Formation

Rosiglitazone undergoes extensive hepatic metabolism primarily through N-demethylation and hydroxylation, followed by conjugation with sulfate (B86663) and glucuronic acid[1][2]. The N-demethylation of Rosiglitazone to form this compound is predominantly catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9[3][4]. In vitro studies using human liver microsomes have confirmed that CYP2C8 is the principal enzyme responsible for this metabolic pathway[3].

Biological Activity

This compound is reported to be a major metabolite of Rosiglitazone[5]. While it retains some affinity for the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the primary pharmacological target of Rosiglitazone, its activity is considered to be considerably less potent than the parent compound[1]. Consequently, it is not expected to significantly contribute to the overall insulin-sensitizing activity of Rosiglitazone[1].

Quantitative Data

Pharmacokinetic Properties

A summary of the pharmacokinetic parameters for this compound in humans is provided in the table below. These values were obtained from studies investigating the metabolism and pharmacokinetics of Rosiglitazone.

ParameterValueSpeciesReference
Linear Range of Quantification 1-150 ng/mLHuman[6]
Lower Limit of Quantification (LLOQ) 1 ng/mLHuman[6]
Clearance (CYP2C81/1 carriers)1.96 L/h (95% CI, 1.42-2.69 L/h)Human
Clearance (CYP2C81/3 carriers)2.22 L/h (95% CI, 1.61-3.04 L/h)Human
Clearance (CYP2C83/3 carriers)2.47 L/h (95% CI, 1.80-3.39 L/h)Human
Physicochemical Properties
PropertyValueReference
Molecular Formula C₁₇H₁₇N₃O₃S[5]
Molecular Weight 343.41 g/mol [7]
CAS Number 257892-31-2[5]

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis would involve the selective removal of the N-methyl group from the pyridinylamino moiety of Rosiglitazone.

G Rosiglitazone Rosiglitazone Reagent N-Demethylation Reagent (e.g., 1-Chloroethyl chloroformate, von Braun reaction) Rosiglitazone->Reagent NDesmethyl_Rosiglitazone This compound Reagent->NDesmethyl_Rosiglitazone

Proposed synthesis of this compound.
Potential N-Demethylation Protocols

This is a widely used and generally effective method for the N-demethylation of tertiary amines.

Step 1: Formation of the Carbamate (B1207046) Intermediate Rosiglitazone would be dissolved in a suitable aprotic solvent (e.g., 1,2-dichloroethane (B1671644) or toluene). 1-Chloroethyl chloroformate (ACE-Cl) is then added, typically at 0 °C, and the reaction mixture is stirred at room temperature or heated to reflux until the starting material is consumed (monitored by TLC or LC-MS).

Step 2: Hydrolysis of the Carbamate The solvent is removed under reduced pressure, and the resulting crude carbamate intermediate is dissolved in methanol (B129727). The solution is then heated to reflux to induce cleavage of the carbamate and formation of the hydrochloride salt of this compound. The product can then be isolated and purified by standard techniques such as crystallization or chromatography.

The von Braun reaction using cyanogen (B1215507) bromide (BrCN) is a classical method for N-demethylation.

Step 1: Reaction with Cyanogen Bromide Rosiglitazone would be dissolved in an inert solvent (e.g., chloroform (B151607) or benzene), and cyanogen bromide is added. The reaction is typically carried out at room temperature or with gentle heating. This step results in the formation of an N-cyano intermediate and methyl bromide.

Step 2: Hydrolysis of the N-Cyano Intermediate The N-cyano intermediate is then hydrolyzed to the secondary amine, this compound, typically under acidic or basic conditions. For example, hydrolysis can be achieved by heating with aqueous acid (e.g., HCl) or a base (e.g., NaOH).

Experimental Protocols

In Vitro Metabolism of Rosiglitazone by Human Liver Microsomes

This protocol is adapted from studies investigating the cytochrome P450-mediated metabolism of Rosiglitazone[3].

Materials:

  • Human liver microsomes

  • Rosiglitazone

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (for quenching the reaction)

  • Internal standard (for LC-MS analysis)

Procedure:

  • Prepare a stock solution of Rosiglitazone in a suitable solvent (e.g., methanol or DMSO).

  • In a microcentrifuge tube, pre-incubate human liver microsomes (e.g., 0.2-0.5 mg/mL final concentration) in potassium phosphate buffer at 37°C for 5 minutes.

  • Add Rosiglitazone to the incubation mixture to achieve the desired final concentration.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the mixture at 37°C for a specified time (e.g., 15-60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method.

G cluster_0 Incubation cluster_1 Sample Processing & Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - Phosphate Buffer B Pre-incubate at 37°C A->B C Add Rosiglitazone B->C D Initiate with NADPH Regenerating System C->D E Incubate at 37°C D->E F Terminate Reaction (Acetonitrile + Internal Standard) E->F G Centrifuge F->G H Collect Supernatant G->H I LC-MS/MS Analysis H->I

In vitro metabolism experimental workflow.

Signaling Pathways

Rosiglitazone and, to a lesser extent, this compound, exert their effects through the activation of PPARγ, a nuclear receptor that regulates gene expression.

G cluster_0 Cell Cytoplasm cluster_1 Nucleus Ligand Rosiglitazone or This compound PPARg PPARγ Ligand->PPARg Binding RXR RXR PPARg->RXR Heterodimerization Complex PPARγ-RXR Heterodimer PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE Binding to DNA Transcription Target Gene Transcription PPRE->Transcription Activation Metabolic Regulation Metabolic Regulation Transcription->Metabolic Regulation

PPARγ signaling pathway activation.

Conclusion

This compound is a key metabolite in the biotransformation of Rosiglitazone. While its pharmacological activity is less pronounced than its parent compound, a thorough understanding of its formation, pharmacokinetics, and synthesis is crucial for comprehensive drug development and metabolism studies. The information provided in this guide serves as a foundational resource for researchers in these fields. Further investigation into developing a specific and efficient synthesis protocol and more detailed characterization of its biological activities would be valuable additions to the current body of knowledge.

References

Chemical structure and properties of N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone is the principal active metabolite of Rosiglitazone, a potent and selective agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). As a key molecule in the pharmacological profile of Rosiglitazone, a thorough understanding of its chemical structure, physicochemical properties, and biological activity is crucial for researchers in the fields of metabolic disease, pharmacology, and drug development. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical characteristics, metabolic generation, and methods for its analysis. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate further research and application.

Chemical Structure and Identity

This compound is formed via the N-demethylation of the parent drug, Rosiglitazone. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzyme CYP2C8. The resulting primary amine is a key structural feature differentiating it from Rosiglitazone.

Chemical Identifiers

IdentifierValue
CAS Number 257892-31-2
Molecular Formula C₁₇H₁₇N₃O₃S
Molecular Weight 343.40 g/mol
IUPAC Name 5-({4-[2-(pyridin-2-ylamino)ethoxy]phenyl}methyl)thiazolidine-2,4-dione
SMILES O=C1NC(=O)C(Cc2ccc(OCCNc3ccccn3)cc2)S1
InChI InChI=1S/C17H17N3O3S/c21-16-14(24-17(22)20-16)11-12-4-6-13(7-5-12)23-10-9-19-15-3-1-2-8-18-15/h1-8,14H,9-11H2,(H,18,19)(H,20,21,22)

Physicochemical Properties

The physicochemical properties of this compound are essential for its handling, formulation, and analytical characterization.

Physicochemical Data

PropertyValue
Melting Point 177-179 °C
Appearance White solid
Solubility Soluble in DMSO and Methanol.[1]

Pharmacology and Mechanism of Action

This compound, like its parent compound, is a ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism.[2] Activation of PPARγ by agonists such as Rosiglitazone and its metabolites leads to the transcription of genes involved in insulin (B600854) signaling and adipogenesis.

While it is understood that this compound is a pharmacologically active metabolite, specific quantitative data on its binding affinity (Ki) and functional potency (EC50) at the PPARγ receptor are not extensively reported in publicly available literature. It is generally considered to be less potent than Rosiglitazone.[3]

PPARγ Signaling Pathway

The binding of a PPARγ agonist initiates a cascade of molecular events leading to the regulation of target gene expression.

PPARg_Signaling PPARγ Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist N-Desmethyl Rosiglitazone PPARg_RXR PPARγ/RXR Heterodimer Agonist->PPARg_RXR Binds to PPRE PPRE PPARg_RXR->PPRE Translocates to Nucleus and Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Initiates mRNA mRNA Gene_Transcription->mRNA

Caption: Agonist binding to the PPARγ/RXR heterodimer leads to gene transcription.

Metabolism and Pharmacokinetics

This compound is the major metabolite of Rosiglitazone in humans. Its formation and subsequent metabolism are key determinants of the overall pharmacokinetic profile of Rosiglitazone.

Metabolic Pathway

The primary metabolic pathway for the formation of this compound is N-demethylation of Rosiglitazone, a reaction predominantly catalyzed by the cytochrome P450 isoform CYP2C8, with a minor contribution from CYP2C9.[3][4] this compound can be further metabolized through hydroxylation.[5]

Metabolic Formation of this compound

Metabolism_Workflow Metabolic Formation of this compound Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone N_Desmethyl_Rosiglitazone Rosiglitazone->N_Desmethyl_Rosiglitazone N-demethylation CYP2C8 CYP2C8 CYP2C8->N_Desmethyl_Rosiglitazone Further_Metabolism Further Metabolism (e.g., Hydroxylation) N_Desmethyl_Rosiglitazone->Further_Metabolism

Caption: Rosiglitazone is metabolized to this compound via CYP2C8.

Experimental Protocol: In Vitro Metabolism of Rosiglitazone

This protocol outlines a general procedure for the in vitro metabolism of Rosiglitazone to this compound using human liver microsomes.

Objective: To generate and quantify this compound from Rosiglitazone in an in vitro system.

Materials:

  • Rosiglitazone

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Internal Standard (IS) for LC-MS/MS analysis (e.g., deuterated this compound)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, combine phosphate buffer, HLM, and Rosiglitazone solution.

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Column: A suitable C18 reversed-phase column.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Detection: Tandem mass spectrometry in multiple reaction monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.

Synthesis and Purification

Detailed protocols for the specific synthesis of this compound are not widely available in the public domain. However, its synthesis would likely involve similar strategies to those used for Rosiglitazone, with the key difference being the use of a primary amine precursor instead of a secondary amine. A general retrosynthetic approach is presented below.

Retrosynthetic Analysis

Retrosynthesis Retrosynthetic Analysis of this compound Target This compound Intermediate1 5-((4-(2-((pyridin-2-yl)amino)ethoxy)phenyl)methylene)thiazolidine-2,4-dione Target->Intermediate1 Reduction Intermediate2 4-(2-((pyridin-2-yl)amino)ethoxy)benzaldehyde Intermediate1->Intermediate2 Knoevenagel Condensation Intermediate3 2,4-Thiazolidinedione Intermediate1->Intermediate3 Intermediate4 2-(Pyridin-2-ylamino)ethanol Intermediate2->Intermediate4 Williamson Ether Synthesis Intermediate5 4-Fluorobenzaldehyde Intermediate2->Intermediate5 Bioanalysis_Workflow Bioanalytical Workflow for this compound Sample Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition and Quantification LC_MS->Data

References

In Vitro Metabolism of Rosiglitazone to N-Desmethyl Rosiglitazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of Rosiglitazone (B1679542), with a specific focus on the N-desmethylation pathway leading to its major metabolite, N-desmethyl Rosiglitazone. This document outlines the key cytochrome P450 (CYP) enzymes involved, detailed experimental protocols for studying this metabolic conversion, quantitative data from various studies, and visual representations of the metabolic pathway and experimental workflows.

Introduction

Rosiglitazone, a member of the thiazolidolidinedione class of drugs, is an insulin-sensitizing agent used in the management of type 2 diabetes. Its elimination from the body is primarily through hepatic metabolism.[1] One of the major metabolic pathways is N-desmethylation, resulting in the formation of this compound.[2] Understanding the specifics of this metabolic route is crucial for predicting drug-drug interactions, assessing inter-individual variability in drug response, and ensuring drug safety and efficacy. In vitro studies using human liver microsomes and recombinant CYP enzymes are fundamental in characterizing this metabolic process.

Key Enzymes in Rosiglitazone N-Desmethylation

The N-desmethylation of Rosiglitazone is primarily catalyzed by the cytochrome P450 enzyme system. Extensive in vitro research has identified two main isoforms responsible for this biotransformation:

  • CYP2C8: This is the principal enzyme responsible for the N-desmethylation of Rosiglitazone.[2]

  • CYP2C9: This enzyme plays a minor role in the N-desmethylation of Rosiglitazone.[2]

While CYP2C8 is the dominant enzyme, the contribution of CYP2C9 is also noteworthy. Other studies have suggested the involvement of additional CYP enzymes, such as CYP3A4 and CYP2E1, in the overall metabolism of Rosiglitazone, although their direct contribution to N-desmethylation is less significant.[3]

Experimental Protocols

This section details the methodologies for conducting in vitro experiments to study the metabolism of Rosiglitazone to this compound.

In Vitro Metabolism Assay using Human Liver Microsomes

This protocol describes a typical incubation procedure to assess the formation of this compound from Rosiglitazone using pooled human liver microsomes.

Materials:

  • Rosiglitazone

  • This compound (as a reference standard)

  • Pooled human liver microsomes (e.g., from a reputable commercial source)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase, and 3.3 mM MgCl2)

  • Acetonitrile (B52724) (for reaction termination)

  • Internal standard for LC-MS/MS analysis (e.g., deuterated Rosiglitazone or a structurally similar compound)

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, pre-incubate a mixture containing human liver microsomes (final protein concentration typically 0.2-0.5 mg/mL) and Rosiglitazone (at various concentrations, e.g., 1-100 µM) in potassium phosphate buffer at 37°C for 5 minutes.

  • Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the incubation mixture. The final incubation volume is typically 200 µL.

  • Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a specified period (e.g., 30-60 minutes). The incubation time should be within the linear range of metabolite formation.

  • Termination of Reaction: Stop the reaction by adding a sufficient volume of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.

  • Protein Precipitation: Vortex the mixture and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

  • Sample Analysis: Transfer the supernatant to a new tube or a 96-well plate for analysis by LC-MS/MS.

Recombinant CYP Enzyme Assay

To determine the specific contribution of individual CYP isoforms, recombinant human CYP enzymes (e.g., CYP2C8 and CYP2C9) expressed in a suitable system (e.g., baculovirus-infected insect cells) are used.

Materials:

  • Recombinant human CYP2C8 and CYP2C9 enzymes

  • Cytochrome P450 reductase

  • Liposomes (e.g., phosphatidylcholine)

  • Other reagents as listed in section 3.1.

Procedure:

The procedure is similar to the one described for human liver microsomes, with the following modifications:

  • Recombinant CYP enzyme, cytochrome P450 reductase, and liposomes are pre-mixed and reconstituted according to the manufacturer's instructions.

  • The concentration of the specific recombinant CYP enzyme in the incubation mixture should be optimized to ensure measurable metabolite formation.

Chemical Inhibition Assay

This assay is used to confirm the involvement of specific CYP isoforms by using known selective inhibitors.

Procedure:

  • Follow the protocol for the in vitro metabolism assay using human liver microsomes (section 3.1).

  • Prior to the addition of the NADPH regenerating system, add a known selective inhibitor of the CYP enzyme of interest to the pre-incubation mixture. For example:

    • Montelukast for CYP2C8 inhibition.[3]

    • Sulfaphenazole for CYP2C9 inhibition.[3]

  • Include a control incubation without the inhibitor.

  • Compare the rate of this compound formation in the presence and absence of the inhibitor to determine the percentage of inhibition.

LC-MS/MS Quantification of this compound

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the accurate quantification of the formed metabolite.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions (Example):

  • Column: A reverse-phase C18 column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions (Example):

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Rosiglitazone: m/z 358.1 → 135.1[4]

    • This compound: m/z 344.1 → 121.1[4]

    • Internal Standard: Use a stable isotope-labeled standard for the most accurate quantification.

Quantitative Data

The following tables summarize quantitative data related to the in vitro metabolism of Rosiglitazone to this compound.

Table 1: Michaelis-Menten Kinetic Parameters for Rosiglitazone N-Desmethylation by Recombinant CYP Isoforms

CYP IsoformKm (µM)Vmax (pmol/min/pmol CYP)Reference
CYP2C8111.8[2]
CYP2C9500.2[2]

Table 2: Inhibition of Rosiglitazone Metabolism in Human Liver Microsomes

InhibitorTarget CYPInhibitor Concentration (µM)% Inhibition of Rosiglitazone MetabolismReference
MontelukastCYP2C80.02~69%[3]
SulfaphenazoleCYP2C910~42%[3]
KetoconazoleCYP3A41~52%[3]

Visualizations

The following diagrams illustrate the metabolic pathway and a typical experimental workflow.

Rosiglitazone_Metabolism cluster_cyp Cytochrome P450 Enzymes Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone This compound Rosiglitazone->N_Desmethyl_Rosiglitazone N-desmethylation CYP2C8 CYP2C8 (Major) CYP2C9 CYP2C9 (Minor)

Caption: Metabolic pathway of Rosiglitazone to this compound.

Experimental_Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_termination 3. Termination & Processing cluster_analysis 4. Analysis A Prepare Incubation Mixture: - Human Liver Microsomes - Rosiglitazone - Phosphate Buffer B Initiate Reaction: Add NADPH Regenerating System A->B C Incubate at 37°C B->C D Stop Reaction: Add Acetonitrile + Internal Standard C->D E Centrifuge to Precipitate Proteins D->E F Analyze Supernatant by LC-MS/MS E->F

Caption: Workflow for in vitro Rosiglitazone metabolism studies.

Conclusion

The in vitro N-desmethylation of Rosiglitazone is a critical metabolic pathway predominantly mediated by CYP2C8, with a smaller contribution from CYP2C9. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to investigate this metabolic conversion. A thorough understanding of the in vitro metabolism of Rosiglitazone is essential for predicting its pharmacokinetic behavior and potential for drug-drug interactions in a clinical setting.

References

An In-depth Technical Guide to the Cytochrome P450 Enzymes Involved in N-Desmethyl Rosiglitazone Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytochrome P450 (CYP) enzymes responsible for the N-demethylation of rosiglitazone (B1679542), a critical metabolic pathway in its clearance. This document details the experimental protocols to identify and characterize the contributing enzymes, presents quantitative data on their relative importance, and illustrates the key signaling pathways regulating their expression.

Core Concepts: Rosiglitazone Metabolism

Rosiglitazone is an anti-diabetic drug primarily eliminated through hepatic metabolism. The major metabolic routes are N-demethylation and hydroxylation.[1][2] The formation of N-desmethyl rosiglitazone is a significant pathway catalyzed by specific cytochrome P450 enzymes.

Primary Enzymes Involved

In vitro studies utilizing human liver microsomes, recombinant CYP enzymes, and selective chemical inhibitors have identified CYP2C8 as the primary enzyme responsible for the N-demethylation of rosiglitazone.[1][2][3][4] CYP2C9 also contributes to this metabolic reaction, albeit to a lesser extent.[1][2][3][4] While other CYPs, such as CYP3A4 and CYP2E1, may play a role in the overall metabolism of rosiglitazone, their contribution to N-demethylation is considered minor.

Metabolic Pathway of Rosiglitazone to this compound

The N-demethylation of rosiglitazone involves the removal of a methyl group from the nitrogen atom in the pyridine (B92270) ring, a reaction predominantly catalyzed by CYP2C8 and to a lesser extent by CYP2C9.

Rosiglitazone_Metabolism cluster_enzymes CYP Enzymes Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone This compound Rosiglitazone->N_Desmethyl_Rosiglitazone N-demethylation CYP2C8 CYP2C8 (Major) CYP2C9 CYP2C9 (Minor) CYP_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_hlm Prepare Human Liver Microsomes (HLMs) mix_control Mix HLMs + Rosiglitazone (Control) prep_hlm->mix_control mix_inhib Mix HLMs + Rosiglitazone + Inhibitor prep_hlm->mix_inhib prep_sub Prepare Rosiglitazone (Substrate) prep_sub->mix_control prep_sub->mix_inhib prep_inhib Prepare Selective CYP Inhibitors (e.g., Montelukast, Sulfaphenazole) prep_inhib->mix_inhib pre_incubate Pre-incubate at 37°C mix_control->pre_incubate mix_inhib->pre_incubate add_nadph Initiate reaction with NADPH regenerating system pre_incubate->add_nadph incubate Incubate at 37°C add_nadph->incubate terminate Terminate reaction with Acetonitrile + Internal Standard incubate->terminate centrifuge Centrifuge to precipitate proteins terminate->centrifuge analyze Analyze supernatant by LC-MS/MS for This compound centrifuge->analyze compare Compare metabolite formation (Control vs. Inhibitor) analyze->compare CYP2C8_Regulation cluster_ligands Ligands/Activators cluster_receptors Nuclear Receptors cluster_gene Gene Expression Rifampicin Rifampicin PXR PXR Rifampicin->PXR activates CITCO CITCO CAR CAR CITCO->CAR activates Dexamethasone Dexamethasone GR GR Dexamethasone->GR activates CYP2C8_promoter CYP2C8 Promoter PXR->CYP2C8_promoter binds to CAR->CYP2C8_promoter binds to GR->CYP2C8_promoter binds to HNF4a HNF4α HNF4a->CYP2C8_promoter binds to CYP2C8_gene CYP2C8 Gene CYP2C8_promoter->CYP2C8_gene initiates transcription CYP2C8_protein CYP2C8 Protein CYP2C8_gene->CYP2C8_protein translation CYP2C9_Regulation cluster_ligands Ligands/Activators cluster_receptors Nuclear Receptors cluster_gene Gene Expression Rifampicin Rifampicin PXR PXR Rifampicin->PXR activates Phenobarbital Phenobarbital CAR CAR Phenobarbital->CAR activates CYP2C9_promoter CYP2C9 Promoter PXR->CYP2C9_promoter binds to CAR->CYP2C9_promoter binds to HNF4a HNF4α HNF4a->CYP2C9_promoter binds to CYP2C9_gene CYP2C9 Gene CYP2C9_promoter->CYP2C9_gene initiates transcription CYP2C9_protein CYP2C9 Protein CYP2C9_gene->CYP2C9_protein translation

References

The Central Role of CYP2C8 in the N-demethylation of Rosiglitazone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the critical role of Cytochrome P450 2C8 (CYP2C8) in the N-demethylation of rosiglitazone (B1679542), an oral antidiabetic agent. The document summarizes key quantitative data, details experimental protocols from pivotal studies, and presents visual diagrams of metabolic pathways and experimental workflows to facilitate a comprehensive understanding of this metabolic process.

Introduction

Rosiglitazone is a member of the thiazolidinedione class of drugs used in the management of type 2 diabetes mellitus. Its elimination from the body is primarily through hepatic metabolism.[1][2][3] The main routes of rosiglitazone metabolism are N-demethylation and para-hydroxylation of the pyridine (B92270) ring.[1][4] In vitro and in vivo studies have consistently identified CYP2C8 as the principal enzyme responsible for these metabolic transformations, with a smaller contribution from CYP2C9.[4][5][6] Understanding the specific role of CYP2C8 in rosiglitazone's N-demethylation is crucial for predicting and managing potential drug-drug interactions and for optimizing therapeutic strategies.[2][3]

Quantitative Data on Rosiglitazone Metabolism

The following tables summarize the quantitative data from various studies investigating the contribution of different CYP enzymes to the metabolism of rosiglitazone.

ParameterValueStudy SystemReference
Maximum Reaction Velocity (Vmax) 1.64 ± 0.98 nmol/mg protein/minHuman Liver Microsomes[2][3]
Rosiglitazone Concentration Range 0.5 - 500 µMHuman Liver Microsomes[1][2][3]

Table 1: Overall Rosiglitazone Metabolism Kinetics in Human Liver Microsomes

CYP IsozymeInhibition of Rosiglitazone Metabolism (%)Inhibitor UsedStudy SystemReference
CYP2C8 69 ± 20%Montelukast (B128269)Human Liver Microsomes[1][2]
CYP2C8 >50%13-cis retinoic acidHuman Liver Microsomes[4][6]
CYP2C9 42 ± 10%Sulfaphenazole (B1682705)Human Liver Microsomes[1][2]
CYP2C9 ~30% (N-demethylation)SulfaphenazoleHuman Liver Microsomes[1]
CYP3A4 52 ± 23%Ketoconazole (B1673606)Human Liver Microsomes[1][2]
CYP2E1 41 ± 13%DiethyldithiocarbamateHuman Liver Microsomes[1][2]

Table 2: Contribution of CYP Isozymes to Overall Rosiglitazone Metabolism (Inhibition Studies)

InhibitorEffect on Rosiglitazone PharmacokineticsStudy DesignReference
Trimethoprim (B1683648) (CYP2C8 inhibitor) 31% increase in plasma AUCIn vivo (healthy subjects)[7]
Trimethoprim (CYP2C8 inhibitor) 38% reduction in N-desmethylrosiglitazone/rosiglitazone AUC ratioIn vivo (healthy subjects)[7]
Fluvoxamine (weak CYP2C8 inhibitor) 21% increase in plasma AUC(0-infinity)In vivo (healthy subjects)[8]

Table 3: In Vivo Effects of CYP2C8 Inhibition on Rosiglitazone Pharmacokinetics

Experimental Protocols

This section details the methodologies employed in key in vitro and in vivo studies to elucidate the role of CYP2C8 in rosiglitazone metabolism.

In Vitro Metabolism using Human Liver Microsomes (Substrate Depletion Method)

This method assesses the overall metabolism of rosiglitazone by measuring the disappearance of the parent drug over time.

  • Microsomes: Pooled human liver microsomes (HLM) from multiple donors.[1][2][3]

  • Substrate Concentrations: Rosiglitazone concentrations ranging from 0.5 to 500 µM.[1][2][3]

  • Incubation: Microsomes are incubated with rosiglitazone in the presence of an NADPH-generating system at 37°C.

  • Inhibition Studies: To determine the contribution of specific CYP isozymes, incubations are performed in the presence of selective chemical inhibitors (e.g., montelukast for CYP2C8, sulfaphenazole for CYP2C9, ketoconazole for CYP3A4).[1]

  • Sample Analysis: The reaction is stopped at various time points, and the remaining rosiglitazone concentration is quantified using High-Performance Liquid Chromatography (HPLC) with fluorescence detection (excitation: 247 nm, emission: 367 nm).[1]

  • Data Analysis: The rate of substrate depletion is used to calculate kinetic parameters such as Vmax and Km. The percentage of inhibition is calculated by comparing the rate of metabolism in the presence and absence of the inhibitor.[1]

In Vitro Metabolism using Recombinant CYP Enzymes

This approach directly assesses the capacity of a specific CYP isozyme to metabolize rosiglitazone.

  • Enzyme Source: Microsomes from cell lines transfected with human CYP2C8 or CYP2C9 cDNA.[4][6]

  • Incubation: Recombinant CYP enzymes are incubated with rosiglitazone and an NADPH-generating system.

  • Metabolite Formation: The formation of N-desmethyl rosiglitazone and para-hydroxy rosiglitazone is monitored.[4][6]

  • Sample Analysis: Metabolites are quantified using HPLC.

  • Data Analysis: The rate of metabolite formation indicates the catalytic activity of the specific CYP isozyme.

In Vivo Human Studies

These studies evaluate the impact of CYP2C8 activity on rosiglitazone pharmacokinetics in healthy volunteers.

  • Study Design: Randomized, crossover studies are often employed.[7]

  • Subjects: Healthy volunteers, sometimes genotyped for CYP2C8 variants.[8][9]

  • Drug Administration: Subjects receive a single oral dose of rosiglitazone (e.g., 4 mg or 8 mg).[7][8]

  • Inhibitor Co-administration: In one phase of the study, subjects receive a CYP2C8 inhibitor (e.g., trimethoprim) for a specified period before and/or with the rosiglitazone dose.[7]

  • Pharmacokinetic Sampling: Blood samples are collected at multiple time points after rosiglitazone administration.

  • Sample Analysis: Plasma concentrations of rosiglitazone and its N-desmethyl metabolite are measured using validated analytical methods like HPLC.[7][8]

  • Data Analysis: Pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and half-life (t1/2) are calculated and compared between the phases with and without the inhibitor.[7][8]

Visualizing the Metabolic Landscape

The following diagrams, created using the DOT language, illustrate the key metabolic pathway of rosiglitazone and a typical experimental workflow for studying its metabolism.

Rosiglitazone_Metabolism Rosiglitazone Rosiglitazone N_desmethyl This compound Rosiglitazone->N_desmethyl p_hydroxy para-hydroxy Rosiglitazone Rosiglitazone->p_hydroxy PhaseII Phase II Conjugation (Sulfation, Glucuronidation) N_desmethyl->PhaseII p_hydroxy->PhaseII CYP2C8 CYP2C8 (Major) CYP2C8->Rosiglitazone N-demethylation & p-hydroxylation CYP2C9 CYP2C9 (Minor) CYP2C9->Rosiglitazone N-demethylation & p-hydroxylation

Caption: Metabolic pathway of Rosiglitazone.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies HLM Human Liver Microsomes (or recombinant CYP2C8) Incubation Incubation with Rosiglitazone +/- CYP2C8 Inhibitor (e.g., Montelukast) HLM->Incubation Analysis_invitro HPLC Analysis (Quantify Rosiglitazone and/or Metabolites) Incubation->Analysis_invitro Kinetics Determine Kinetic Parameters (Km, Vmax, % Inhibition) Analysis_invitro->Kinetics Subjects Healthy Volunteers Dosing Administer Rosiglitazone +/- CYP2C8 Inhibitor (e.g., Trimethoprim) Subjects->Dosing Sampling Collect Plasma Samples Dosing->Sampling Analysis_invivo HPLC Analysis (Quantify Rosiglitazone & this compound) Sampling->Analysis_invivo PK Pharmacokinetic Analysis (AUC, Cmax, t1/2) Analysis_invivo->PK

Caption: Experimental workflow for investigating Rosiglitazone metabolism.

Conclusion

The evidence strongly supports the primary role of CYP2C8 in the N-demethylation and overall metabolism of rosiglitazone. While CYP2C9 contributes to a lesser extent, and other enzymes like CYP3A4 and CYP2E1 may also be involved, CYP2C8 remains the key determinant of rosiglitazone's metabolic clearance.[1][4] This makes rosiglitazone a sensitive in vivo probe for CYP2C8 activity.[10] For drug development professionals, a thorough understanding of the CYP2C8-mediated metabolism of rosiglitazone is essential for predicting and mitigating the risk of drug-drug interactions, particularly when co-administering drugs that are inhibitors or inducers of this enzyme. The experimental protocols and data presented in this guide provide a solid foundation for further research and clinical decision-making related to rosiglitazone and other CYP2C8 substrates.

References

N-Desmethyl Rosiglitazone CAS number 257892-31-2

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth technical guide on N-Desmethyl Rosiglitazone, a significant metabolite of the antidiabetic drug Rosiglitazone, intended for researchers, scientists, and drug development professionals.

Introduction

This compound (CAS No. 257892-31-2) is the primary and pharmacologically active major metabolite of Rosiglitazone. Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, which functions as a selective agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). Understanding the properties and behavior of this compound is crucial for a comprehensive assessment of the parent drug's overall efficacy, safety, and metabolic profile. This document provides a detailed overview of its chemical properties, metabolic pathway, biological activity, and analytical methodologies.

Chemical and Physical Properties

This compound is formed by the N-demethylation of Rosiglitazone. Its chemical structure is closely related to the parent compound, which influences its physicochemical and pharmacological properties.

PropertyValue
CAS Number 257892-31-2
Chemical Name 5-(4-(2-(Methyl(pyridin-2-yl)amino)ethoxy)benzyl)thiazolidine-2,4-dione
Molecular Formula C₁₇H₁₇N₃O₃S
Molecular Weight 343.40 g/mol
Appearance Off-White to Pale Yellow Solid
Solubility Soluble in DMSO
Synonyms SB-273511

Metabolic Pathway

Rosiglitazone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 (CYP) enzyme system. The formation of this compound is a key step in this process.

The primary metabolic routes for Rosiglitazone are N-demethylation and hydroxylation. N-demethylation, which results in the formation of this compound, is predominantly catalyzed by the CYP2C8 enzyme. This metabolite is a major circulating metabolite in humans. Further metabolism can occur on this and other metabolites, leading to compounds that are eventually excreted.

G rosiglitazone Rosiglitazone metabolite This compound rosiglitazone->metabolite N-demethylation other_met Other Metabolites (e.g., Hydroxylation) rosiglitazone->other_met Other Pathways (e.g., CYP2C9) excretion Excretion metabolite->excretion enzyme CYP2C8 enzyme->metabolite other_met->excretion

Metabolic pathway of Rosiglitazone to this compound.

Biological Activity and Pharmacology

Like its parent compound, this compound is an agonist of PPARγ, a nuclear receptor that plays a critical role in regulating glucose and lipid metabolism. The binding affinity and activation potential of this metabolite are significant for the overall therapeutic effect of Rosiglitazone.

PPARγ Binding and Activation

Studies have shown that this compound binds to and activates PPARγ, although with a slightly lower affinity and potency compared to Rosiglitazone. This activity contributes to the glucose-lowering effects observed after the administration of the parent drug.

CompoundPPARγ Binding Affinity (Ki)PPARγ Activation (EC₅₀)
Rosiglitazone ~30 nM~43-60 nM
This compound ~100-300 nM (estimated)Potency ~3-fold less than Rosiglitazone

Note: Exact values can vary between different assay conditions and studies. The data presented is a representative range.

The signaling cascade initiated by PPARγ activation is central to the therapeutic action of thiazolidinediones.

ligand This compound (or Rosiglitazone) receptor PPARγ/RXR Heterodimer in Nucleus ligand->receptor Binds & Activates dna PPRE (Peroxisome Proliferator Response Element) receptor->dna Binds to transcription Modulation of Gene Transcription dna->transcription effects Metabolic Effects: • ↑ Insulin Sensitivity • ↓ Blood Glucose • Adipocyte Differentiation transcription->effects

Simplified PPARγ signaling pathway activated by this compound.

Analytical Methodology

Accurate quantification of this compound in biological matrices such as plasma and urine is essential for pharmacokinetic and metabolic studies. The standard method for this analysis is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Experimental Protocol: LC-MS/MS Quantification
  • Sample Preparation (Protein Precipitation):

    • To a 100 µL aliquot of plasma, add 300 µL of a precipitation solvent (e.g., acetonitrile) containing an appropriate internal standard (e.g., a deuterated analog).

    • Vortex the mixture for 1-2 minutes to ensure complete protein precipitation.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a clean vial for analysis.

  • Chromatographic Separation:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size) is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A gradient elution is employed, starting with a low percentage of Mobile Phase B, ramping up to elute the analyte, and then re-equilibrating. For example: 5% B to 95% B over 3 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray Ionization in Positive Mode (ESI+).

    • Detection: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Example):

      • This compound: Q1: 344.1 m/z → Q3: 121.1 m/z

      • Internal Standard (D4-N-Desmethyl Rosiglitazone): Q1: 348.1 m/z → Q3: 121.1 m/z

    • Instrument Parameters: Optimize parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

General workflow for the bioanalysis of this compound.

Conclusion

This compound is a pharmacologically active metabolite that plays a substantial role in the therapeutic profile of Rosiglitazone. Its formation via CYP2C8-mediated N-demethylation and its subsequent activity as a PPARγ agonist are critical considerations in drug metabolism and pharmacokinetic studies. A thorough understanding of its properties and the use of robust analytical methods, such as LC-MS/MS, are fundamental for researchers in the fields of pharmacology and drug development to fully characterize the disposition and action of Rosiglitazone.

Preliminary Toxicological Profile of N-Desmethyl Rosiglitazone: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Desmethyl Rosiglitazone (B1679542) is a primary metabolite of Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class. Understanding the toxicological profile of this metabolite is crucial for a comprehensive safety assessment of the parent drug. This technical guide synthesizes the currently available, albeit limited, preclinical data on the toxicological screening of N-Desmethyl Rosiglitazone. While extensive research has focused on the parent compound, Rosiglitazone, direct toxicological evaluation of its N-desmethyl metabolite is not widely published. This document aims to present the existing information, highlight data gaps, and provide a framework for future toxicological investigation.

Introduction

Rosiglitazone, a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ), has been utilized in the management of type 2 diabetes. Its metabolism is extensive, primarily occurring in the liver via N-demethylation and hydroxylation. The major routes of metabolism involve cytochrome P450 isoenzymes, with CYP2C8 being the principal enzyme responsible for the formation of this compound.[1] While the pharmacological and toxicological properties of Rosiglitazone have been subjects of numerous studies, leading to concerns about cardiovascular risks and hepatotoxicity, the specific toxicological profile of its metabolites, including this compound, is less characterized.[2][3][4][5][6] This guide focuses on collating the preliminary toxicological screening information available for this compound to aid in its safety and risk assessment.

Metabolic Pathway of Rosiglitazone to this compound

The biotransformation of Rosiglitazone to this compound is a critical step in its clearance. This metabolic process is primarily mediated by the cytochrome P450 enzyme CYP2C8 in the liver.

Rosiglitazone Rosiglitazone NDesmethyl_Rosiglitazone N-Desmethyl Rosiglitazone Rosiglitazone->NDesmethyl_Rosiglitazone N-demethylation CYP2C8 CYP2C8 CYP2C8->Rosiglitazone Catalyzes cluster_workflow In Vitro Cytotoxicity Workflow start Prepare N-Desmethyl Rosiglitazone Stock Solution cell_culture Culture relevant cell lines (e.g., HepG2, cardiomyocytes) start->cell_culture treatment Treat cells with a range of This compound concentrations cell_culture->treatment incubation Incubate for defined periods (e.g., 24, 48, 72h) treatment->incubation assays Perform cytotoxicity assays: - MTT (viability) - LDH (membrane integrity) - Neutral Red (lysosomal activity) incubation->assays data_analysis Analyze data to determine IC50 values assays->data_analysis cluster_genotox Genotoxicity Testing Strategy start This compound in_vitro In Vitro Assays start->in_vitro ames Bacterial Reverse Mutation Assay (Ames Test) in_vitro->ames micronucleus In Vitro Micronucleus Test (Mammalian Cells) in_vitro->micronucleus in_vivo In Vivo Follow-up (if in vitro is positive or equivocal) ames->in_vivo micronucleus->in_vivo comet In Vivo Comet Assay (Rodent Liver & Blood Cells) in_vivo->comet end Genotoxicity Profile comet->end

References

A Technical Guide to Commercial N-Desmethyl Rosiglitazone Reference Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of commercially available N-Desmethyl Rosiglitazone (B1679542) reference standards. N-Desmethyl Rosiglitazone is a primary metabolite of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class.[1] Accurate quantification of this metabolite is crucial for pharmacokinetic, drug metabolism, and toxicology studies. This document outlines commercial sources, provides detailed analytical methodologies, and presents a logical workflow for selecting a suitable reference standard.

Commercial Sources of this compound

The acquisition of a high-quality, well-characterized reference standard is the foundation of any analytical study. Several reputable suppliers offer this compound. The following table summarizes the available quantitative information from a selection of these commercial sources.

SupplierCatalog NumberCAS NumberMolecular FormulaMolecular Weight ( g/mol )Available QuantitiesPurity
LGC StandardsTRC-D2921651132641-22-5C17H17N3O3S343.401 mg, 2.5 mg, 5 mgNot specified
Santa Cruz Biotechnologysc-219575257892-31-2C17H17N3O3S343.40Not specifiedNot specified
Axios ResearchAR-R01986257892-31-2C17H17N3O3S343.41Not specifiedNot specified
Cayman Chemical11774257892-31-2C17H17N3O3S343.4Not specified≥98%
MithridionNot specifiedNot specifiedNot specified2.5 mgNot specified
AS Chemical Laboratories Inc.R-080337257892-31-2C17H17N3O3S343.4Not specifiedNot specified

Note: This information is based on publicly available data and is subject to change. It is recommended to contact the suppliers directly for the most current product specifications and availability.

Experimental Protocols for Quantification

The accurate analysis of this compound in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocols are based on established methods in the scientific literature.[2]

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for extracting this compound from plasma samples.[2]

  • To 100 µL of human plasma, add 200 µL of acetonitrile (B52724) containing the internal standard (e.g., Rosiglitazone-d3).

  • Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifuge the sample at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen gas.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography Method

Chromatographic separation is essential to resolve this compound from the parent drug and other metabolites.

  • Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size) or equivalent.[2]

  • Mobile Phase: An isocratic mobile phase consisting of a 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water.[2]

  • Flow Rate: 0.2 mL/min.[2]

  • Column Temperature: Ambient.

  • Injection Volume: 10 µL.

Tandem Mass Spectrometry (MS/MS) Detection

Detection and quantification are achieved using a mass spectrometer operating in the selected reaction monitoring (SRM) mode with positive electrospray ionization.[2]

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • SRM Transitions:

    • This compound: m/z 344.2 → 121.1[2]

    • Rosiglitazone (for reference): m/z 358.1 → 135.1[2]

    • p-hydroxy Rosiglitazone (other major metabolite): m/z 374.1 → 151.1[2]

    • Rosiglitazone-d3 (Internal Standard): m/z 361.1 → 138.1[2]

Workflow for Reference Standard Selection

The selection of an appropriate commercial source for a reference standard is a critical step that requires careful consideration of several factors. The following diagram illustrates a logical workflow for this process.

Reference Standard Selection Workflow cluster_planning 1. Planning and Identification cluster_evaluation 2. Supplier and Standard Evaluation cluster_procurement 3. Procurement and Verification cluster_implementation 4. Implementation and Documentation a Define Analytical Requirements (Purity, Quantity, Matrix) b Identify Potential Suppliers (Online Search, Catalogues) a->b c Request Quotations and Certificates of Analysis (CoA) b->c d Compare Specifications (Purity, Impurity Profile, Price) c->d e Assess Supplier Reputation and Quality Management System d->e f Select Supplier and Place Purchase Order e->f g Receive and Verify Reference Standard f->g h Perform In-house Qualification/Verification g->h i Document Receipt, Storage, and Usage h->i j Utilize in Analytical Method i->j

Caption: A logical workflow for the selection and procurement of a suitable commercial reference standard.

Signaling Pathways and Metabolism

This compound is a product of the metabolism of Rosiglitazone, which is primarily mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9.[3] Rosiglitazone itself is a potent and selective agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ).[1] The activation of PPARγ nuclear receptors regulates the transcription of genes involved in glucose and lipid metabolism, which is the basis of its therapeutic effect in type 2 diabetes. The metabolic pathway leading to the formation of this compound is a key consideration in understanding the drug's overall disposition and potential for drug-drug interactions.

Rosiglitazone Metabolism Pathway cluster_drug Parent Drug cluster_enzyme Metabolizing Enzyme cluster_metabolite Primary Metabolite rosiglitazone Rosiglitazone cyp2c8 CYP2C8 (Major) rosiglitazone->cyp2c8 cyp2c9 CYP2C9 (Minor) rosiglitazone->cyp2c9 ndesmethyl This compound cyp2c8->ndesmethyl cyp2c9->ndesmethyl

References

Methodological & Application

Application Note: A Robust LC-MS/MS Method for the Quantification of N-Desmethyl Rosiglitazone in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This application note details a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-Desmethyl Rosiglitazone (B1679542), a primary active metabolite of Rosiglitazone, in human plasma. The protocols provided are designed for researchers, scientists, and professionals in drug development and pharmacokinetic studies.

Introduction

Rosiglitazone is an oral anti-diabetic agent that improves glycemic control by enhancing insulin (B600854) sensitivity. It is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP2C9, through N-demethylation and hydroxylation. The N-desmethyl metabolite is one of its major circulating metabolites.[1] Accurate quantification of N-Desmethyl Rosiglitazone in plasma is crucial for pharmacokinetic assessments, drug-drug interaction studies, and understanding the overall disposition of Rosiglitazone in the body. The following LC-MS/MS method provides the necessary sensitivity, specificity, and high-throughput capability for bioanalytical applications.

Metabolic Pathway

Rosiglitazone undergoes N-demethylation, primarily catalyzed by CYP2C8/9 enzymes, to form this compound.

Metabolic Pathway Rosiglitazone Rosiglitazone Metabolite N-Desmethyl Rosiglitazone Rosiglitazone->Metabolite N-demethylation Enzyme CYP2C8/9 Enzyme->Rosiglitazone

Caption: Metabolic conversion of Rosiglitazone.

Experimental Protocols

Two primary sample preparation protocols are presented: a rapid Protein Precipitation (PPT) method and a cleaner Supported Liquid Extraction (SLE) method.

Protocol 1: Protein Precipitation (PPT) Method

This method is simple, fast, and suitable for high-throughput analysis.[1]

1. Materials and Reagents

  • This compound analytical standard

  • Rosiglitazone-d3 (Internal Standard, IS)

  • Acetonitrile (ACN), HPLC grade

  • Formic Acid, LC-MS grade

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

2. Preparation of Standards and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and Rosiglitazone-d3 (IS) in methanol.

  • Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 ACN/Water to prepare working standards for the calibration curve (e.g., concentrations from 1 ng/mL to 150 ng/mL).[1]

  • Internal Standard (IS) Working Solution (40 ng/mL): Dilute the IS stock solution in ACN to achieve a final concentration of 40 ng/mL.[1]

3. Sample Preparation Procedure

  • Aliquot 100 µL of human plasma (blank, standard, or unknown sample) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the IS working solution (40 ng/mL in ACN) to each tube.[1]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to an HPLC vial for analysis.

Protocol 2: Supported Liquid Extraction (SLE) Method

This method offers a cleaner extract by removing more matrix components compared to PPT.[2]

1. Materials and Reagents

  • This compound analytical standard

  • This compound-d4 (Internal Standard, IS)

  • Supported Liquid Extraction Cartridges/Plates

  • Methyl tert-butyl ether (MTBE)

  • Acetonitrile (ACN), HPLC grade

  • Human Plasma (K2-EDTA)

  • Ultrapure Water

2. Preparation of Standards and Working Solutions

  • Stock Solutions (1 mg/mL): Prepare primary stock solutions of this compound and this compound-d4 (IS) in methanol.

  • Working Standard Solutions: Prepare calibration curve standards by spiking blank human plasma to achieve final concentrations from 1 ng/mL to 500 ng/mL.[2]

3. Sample Preparation Procedure

  • Aliquot 50 µL of human plasma (blank, standard, or unknown sample) into a microcentrifuge tube.[2]

  • Add the internal standard (this compound-d4).

  • Load the plasma sample onto the SLE cartridge and wait 5 minutes for it to absorb.

  • Elute the analytes by passing an appropriate volume of MTBE through the cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in mobile phase (e.g., 100 µL) and transfer to an HPLC vial.

LC-MS/MS Analysis Workflow

The general workflow for sample analysis after preparation is outlined below.

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) IS Add Internal Standard (Rosiglitazone-d3) Plasma->IS Prep Protein Precipitation or Supported Liquid Extraction IS->Prep Supernatant Collect Supernatant / Eluate Prep->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection (MRM) LC->MS Quant Quantification (Peak Area Ratio vs. Conc.) MS->Quant

Caption: General bioanalytical workflow.

Instrumental Conditions & Data

The following tables summarize the instrumental parameters and method performance data, primarily based on published methods.[1][2]

Table 1: Liquid Chromatography Parameters
ParameterCondition
LC System Agilent 1200 series or equivalent
Column Luna C18 (100 mm x 2.0 mm, 3 µm)[1]
Mobile Phase 60:40 (v/v) Acetonitrile / 0.1% Formic Acid (Isocratic)[1]
Flow Rate 0.2 mL/min[1]
Column Temp. Ambient
Injection Vol. 10 µL
Run Time 2.5 min[1]
Table 2: Mass Spectrometry Parameters
ParameterCondition
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive[1]
Scan Type Multiple Reaction Monitoring (MRM)[2]
MRM Transitions
This compoundm/z 344.2 → 121.1[1]
Rosiglitazone-d3 (IS)m/z 361.1 → 138.1[1]
Collision Gas Nitrogen
Ion Source Temp. 500 °C
Table 3: Method Validation Summary
ParameterThis compound
Linear Range 1 - 150 ng/mL[1] or 1 - 500 ng/mL[2]
LLOQ 1 ng/mL[1][2]
Accuracy 93.3 - 112.3%[1]
Precision (%CV) < 14.4%[1]
Internal Standard Rosiglitazone-d3 or this compound-d4
Conclusion

The described LC-MS/MS method is rapid, sensitive, and reliable for the quantification of this compound in human plasma. The protein precipitation protocol offers high throughput, while the supported liquid extraction protocol provides cleaner samples when matrix effects are a concern. This validated methodology is well-suited for supporting clinical and non-clinical pharmacokinetic studies of Rosiglitazone.

References

Application Note: HPLC-UV Analysis of N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone (B1679542) is a primary metabolite of Rosiglitazone, an antidiabetic drug of the thiazolidinedione class. The monitoring of N-Desmethyl Rosiglitazone levels is crucial in pharmacokinetic and drug metabolism studies. This application note provides a detailed protocol for the quantitative analysis of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection. While many published methods utilize fluorescence or mass spectrometry for detection, this document outlines a robust HPLC-UV method adapted from established protocols for Rosiglitazone and its metabolites.[1][2]

Principle

This method employs reversed-phase HPLC to separate this compound from other components in the sample matrix. The separation is achieved on a C18 stationary phase with an isocratic mobile phase. Detection and quantification are performed by monitoring the UV absorbance at a specific wavelength, which provides a sensitive and reliable measurement of the analyte. A suitable UV detection wavelength for this compound, based on the analysis of the parent compound Rosiglitazone and its metabolites, is 245 nm.[2]

Experimental Protocols

Materials and Reagents
  • This compound reference standard

  • Rosiglitazone (for system suitability and resolution testing)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Acetic Acid (Glacial, analytical grade)

  • Sample matrix (e.g., plasma, microsomes)

Equipment
  • HPLC system with a UV/Vis detector

  • Reversed-phase C18 column (e.g., X-Terra RP-18, 150 x 4.6 mm, 5 µm)[2]

  • Data acquisition and processing software

  • Analytical balance

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL.

Sample Preparation (from Microsomal Preparations)[2]
  • Microextraction: Utilize a three-phase hollow-fiber liquid-phase microextraction method for sample cleanup and concentration.

  • Reconstitution: Evaporate the extraction solvent and reconstitute the residue in a known volume of mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.45 µm syringe filter before injection into the HPLC system.

Chromatographic Conditions

A summary of the HPLC-UV instrument parameters is provided in the table below.

ParameterValue
Column X-Terra RP-18 (150 x 4.6 mm, 5 µm)[2]
Mobile Phase Water:Acetonitrile:Acetic Acid (85:15:0.5, v/v/v)[2]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 22 °C[2]
UV Detection Wavelength 245 nm[2]
Run Time Approximately 10 minutes

Method Validation Parameters

The following table summarizes the typical validation parameters for a similar HPLC-UV method for Rosiglitazone, which can be adapted for this compound.

ParameterTypical Specification
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%
Limit of Detection (LOD) ~0.04 µg/mL[3]
Limit of Quantification (LOQ) ~0.13 µg/mL[3]

Data Presentation

The quantitative data for calibration standards should be presented in a table format to determine the linearity of the method.

Concentration (µg/mL)Peak Area (Arbitrary Units)
0.1Example Value
0.5Example Value
1.0Example Value
5.0Example Value
10.0Example Value
25.0Example Value
50.0Example Value

A calibration curve should be generated by plotting the peak area against the concentration, and the linearity should be assessed by the correlation coefficient (r²).

Signaling Pathways and Experimental Workflows

The following diagram illustrates the general experimental workflow for the HPLC-UV analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Standard Reference Standard StockSolution Prepare Stock Solution Standard->StockSolution Sample Biological Sample Extraction Liquid-Phase Microextraction Sample->Extraction WorkingStandards Prepare Working Standards StockSolution->WorkingStandards Injection Inject into HPLC WorkingStandards->Injection Reconstitution Reconstitute in Mobile Phase Extraction->Reconstitution Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection at 245 nm Separation->Detection Integration Peak Integration Detection->Integration Calibration Generate Calibration Curve Integration->Calibration Quantification Quantify Analyte Calibration->Quantification

Caption: Experimental workflow for HPLC-UV analysis.

The metabolism of Rosiglitazone to this compound is primarily mediated by cytochrome P450 enzymes. The following diagram illustrates this metabolic pathway.

Metabolic_Pathway Rosiglitazone Rosiglitazone NDesmethyl This compound Rosiglitazone->NDesmethyl N-demethylation CYP CYP2C8/CYP2C9 CYP->Rosiglitazone

Caption: Metabolic pathway of Rosiglitazone.

References

Application Notes and Protocols for Protein Precipitation of Plasma Samples Containing N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the precipitation of proteins from plasma samples for the analysis of N-Desmethyl Rosiglitazone (B1679542), a major metabolite of the therapeutic agent Rosiglitazone.[1] The described method is a simple and rapid deproteinization procedure using acetonitrile (B52724), suitable for subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

Introduction

Rosiglitazone is an anti-diabetic drug of the thiazolidinedione class that is primarily metabolized in the liver by the cytochrome P450 enzyme CYP2C8 to form N-Desmethyl Rosiglitazone.[1][3][4] Accurate quantification of this compound in plasma is crucial for pharmacokinetic and metabolic studies. Protein precipitation is a common and effective method for sample preparation, as it removes interfering proteins from the plasma matrix, which can enhance the lifetime of HPLC/UHPLC columns and improve mass spectrometry detector sensitivity.[5][6] Acetonitrile is a widely used organic solvent for this purpose and has been shown to be highly effective, with recoveries greater than 80% and coefficients of variation (CV) of less than 6%.[7][8]

Experimental Protocol

This protocol is adapted from a validated method for the simultaneous quantification of Rosiglitazone and its metabolites in human plasma.[2]

Materials:

  • Human plasma samples

  • Acetonitrile (HPLC grade)

  • Internal Standard (IS): Rosiglitazone-d3 (or a suitable analog) working solution (40 ng/mL in acetonitrile)

  • Microcentrifuge tubes (1.5 mL)

  • Calibrated pipettes

  • Microcentrifuge

  • Vortex mixer

  • 96-well collection plates (optional, for high-throughput processing)[6]

Procedure:

  • Sample Preparation:

    • Thaw frozen plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

  • Protein Precipitation:

    • Pipette 100 µL of the plasma sample into a 1.5 mL microcentrifuge tube.

    • Add 200 µL of acetonitrile containing the internal standard (e.g., 40 ng/mL Rosiglitazone-d3).[2] The recommended ratio of acetonitrile to plasma is 2:1 (v/v).[2]

    • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation:

    • Centrifuge the tubes at 13,000 rpm (or approximately 16,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Collection:

    • Carefully aspirate the supernatant (approximately 250 µL) and transfer it to a clean tube or a 96-well plate for analysis. Be careful not to disturb the protein pellet.

  • Analysis:

    • The supernatant is now ready for direct injection into an LC-MS/MS system for the quantification of this compound.

Quantitative Data Summary

The following table summarizes the performance characteristics of the protein precipitation method followed by LC-MS/MS analysis for this compound.[2]

ParameterThis compound
Linear Range 1 - 150 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy 93.3 - 112.3%
Precision (CV) < 14.4%
Recovery > 80% (general for acetonitrile precipitation)[7][8]

Diagrams

Metabolic Pathway of Rosiglitazone

Rosiglitazone Rosiglitazone NDesmethyl_Rosiglitazone NDesmethyl_Rosiglitazone Rosiglitazone->NDesmethyl_Rosiglitazone CYP2C8 (major) N-demethylation p_Hydroxy_Rosiglitazone p_Hydroxy_Rosiglitazone Rosiglitazone->p_Hydroxy_Rosiglitazone CYP2C8/CYP2C9 para-hydroxylation Phase_II_Metabolites Phase_II_Metabolites NDesmethyl_Rosiglitazone->Phase_II_Metabolites Conjugation (Sulphation, Glucuronidation) p_Hydroxy_Rosiglitazone->Phase_II_Metabolites Conjugation (Sulphation, Glucuronidation)

Caption: Metabolic conversion of Rosiglitazone.

Experimental Workflow for Protein Precipitation

cluster_workflow Protein Precipitation Workflow Start Start: Plasma Sample (100 µL) Add_ACN Add 200 µL Acetonitrile with Internal Standard Start->Add_ACN Vortex Vortex Mix (1 minute) Add_ACN->Vortex Centrifuge Centrifuge (13,000 rpm, 10 min, 4°C) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis

References

Solid-Phase Extraction Protocol for N-Desmethyl Rosiglitazone: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this document provides a comprehensive guide to a solid-phase extraction (SPE) method tailored for the selective isolation of N-desmethyl rosiglitazone (B1679542) from human plasma. This metabolite of the antidiabetic drug rosiglitazone requires precise and efficient extraction for accurate quantification in pharmacokinetic and metabolic studies.

This application note details a robust mixed-mode cation exchange SPE protocol, offering a high degree of selectivity for basic compounds like N-desmethyl rosiglitazone. The subsequent analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also outlined, providing a complete workflow from sample preparation to detection.

Method Performance and Quantitative Data

Table 1: LC-MS/MS Method Parameters for this compound Analysis [1]

ParameterValue
Chromatographic Column Luna C18 (100 mm x 2.0 mm, 3-µm particle size)
Mobile Phase 60:40 (v/v) mixture of acetonitrile (B52724) and 0.1% formic acid in water
Flow Rate 0.2 mL/min
Injection Volume Not Specified
Run Time 2.5 min
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transition m/z 344.2 → 121.1

Table 2: Method Validation Data for this compound Quantification from Human Plasma (using Protein Precipitation) [1]

ParameterResult
Linear Range 1–150 ng/mL
Lower Limit of Quantification (LLOQ) 1 ng/mL
Intra-day Precision (%CV) < 14.4%
Inter-day Precision (%CV) < 14.4%
Accuracy 93.3–112.3%
Matrix Effect No relevant cross-talk and matrix effect were observed.

Table 3: Method Validation Data for this compound Quantification from Human Plasma (using Supported Liquid Extraction) [2]

ParameterResult
Linear Range 1.00–500 ng/mL
Lower Limit of Quantification (LLOQ) 1.00 ng/mL
Intra-assay Precision (%CV) < 9.37%
Inter-assay Precision (%CV) < 9.37%
Accuracy (% difference from theoretical) < 12.7%

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solid-phase extraction of this compound from human plasma, followed by the analytical procedure for its quantification.

Solid-Phase Extraction (SPE) Protocol using Mixed-Mode Cation Exchange (MCX)

This protocol is adapted from established methods for the extraction of basic compounds from biological fluids and is optimized for this compound.

Materials:

  • Oasis MCX (Mixed-Mode Cation Exchange) SPE cartridges (e.g., 30 mg, 1 mL)

  • Human plasma samples

  • Internal Standard (IS) solution (e.g., this compound-d4)

  • 4% Phosphoric Acid in Water

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • 5% Ammonium (B1175870) Hydroxide (B78521) in Methanol

  • SPE Vacuum Manifold

  • Collection tubes

Procedure:

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • To 100 µL of plasma, add 100 µL of 4% phosphoric acid in water.

    • Add an appropriate amount of internal standard solution.

    • Vortex mix for 10 seconds.

  • SPE Cartridge Conditioning:

    • Place the Oasis MCX SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

  • SPE Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1 mL of water.

  • Sample Loading:

    • Load the pre-treated plasma sample (200 µL) onto the conditioned and equilibrated SPE cartridge.

    • Apply a gentle vacuum to slowly draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1 M hydrochloric acid to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar interferences.

    • Dry the cartridge under vacuum for 1-2 minutes.

  • Elution:

    • Place clean collection tubes under the SPE cartridges.

    • Elute the analyte with two aliquots of 500 µL of 5% ammonium hydroxide in methanol.

    • Apply a gentle vacuum to collect the eluate.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 60:40 acetonitrile:0.1% formic acid in water).

    • Vortex mix and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analytical Protocol[1]

Instrumentation:

  • A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.

Chromatographic Conditions:

  • Column: Luna C18 (100 mm x 2.0 mm, 3-µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of 60% acetonitrile and 40% 0.1% formic acid in water.

  • Flow Rate: 0.2 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transition for this compound: m/z 344.2 → 121.1.

  • MRM Transition for Internal Standard (e.g., this compound-d4): To be determined based on the specific internal standard used.

Visualizing the Workflow

The following diagrams illustrate the key processes described in this application note.

SPE_Workflow cluster_pretreatment Sample Pre-treatment cluster_spe Solid-Phase Extraction (Oasis MCX) cluster_post Post-Elution plasma 100 µL Human Plasma mix Vortex Mix plasma->mix acid 100 µL 4% H3PO4 acid->mix is Internal Standard is->mix load Load Sample mix->load condition Condition: 1 mL Methanol equilibrate Equilibrate: 1 mL Water condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 0.1 M HCl load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 2 x 500 µL 5% NH4OH in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction Workflow for this compound.

Signaling_Pathway cluster_drug Drug Metabolism cluster_analysis Analytical Process Rosiglitazone Rosiglitazone NDesmethyl This compound (Target Analyte) Rosiglitazone->NDesmethyl CYP2C8/CYP2C9 SPE Solid-Phase Extraction NDesmethyl->SPE LCMS LC-MS/MS Quantification SPE->LCMS

Caption: Metabolic relationship and analytical approach.

References

Application Notes and Protocols for the Detection of N-Desmethyl Rosiglitazone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone (B1679542) is a major active metabolite of Rosiglitazone, an insulin-sensitizing agent of the thiazolidinedione class used in the management of type 2 diabetes. The quantification of N-Desmethyl Rosiglitazone is crucial for pharmacokinetic and drug metabolism studies. This document provides detailed application notes and protocols for the detection and quantification of this compound in biological matrices, primarily human plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of Rosiglitazone

Rosiglitazone is primarily metabolized in the liver by the cytochrome P450 enzymes, specifically CYP2C8 and to a lesser extent, CYP2C9.[1] The main metabolic pathways are N-demethylation and hydroxylation.[1] The N-demethylation of Rosiglitazone results in the formation of this compound.

Rosiglitazone Rosiglitazone CYP2C8_CYP2C9 CYP2C8 (major) CYP2C9 (minor) Rosiglitazone->CYP2C8_CYP2C9 N_Desmethyl_Rosiglitazone This compound CYP2C8_CYP2C9->N_Desmethyl_Rosiglitazone N-demethylation p_Hydroxy_Rosiglitazone p-Hydroxy Rosiglitazone CYP2C8_CYP2C9->p_Hydroxy_Rosiglitazone Hydroxylation

Metabolic conversion of Rosiglitazone.

Experimental Protocols

This section details the methodologies for the key experiments involved in the detection of this compound.

Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is commonly employed for the extraction of this compound from plasma samples.[2]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the proteins.

  • Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a C18 reverse-phase column.

ParameterValue
Column Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent[2]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Isocratic at 60:40 (v/v) mixture of Mobile Phase B and Mobile Phase A[2]
Flow Rate 0.2 mL/min[2]
Column Temperature Ambient
Injection Volume 5-20 µL
Mass Spectrometry (MS)

Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode and Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage Optimization Required
Cone Voltage Optimization Required
Collision Energy Optimization Required
Gas Flow (Desolvation) Instrument Dependent
Gas Flow (Cone) Instrument Dependent
Source Temperature Instrument Dependent
Desolvation Temperature Instrument Dependent

Note: Cone voltage and collision energy are critical parameters that require optimization for the specific mass spectrometer being used to achieve the best sensitivity and specificity.

Data Presentation

The following tables summarize the quantitative data for the LC-MS/MS detection of this compound.

Table 1: MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
This compound 344.2121.1[2]
Rosiglitazone (Parent) 358.1135.1[2]
p-Hydroxy Rosiglitazone 374.1151.1[2]
Rosiglitazone-d3 (IS) 361.1138.1[2]
Table 2: Method Validation Parameters
ParameterThis compound
Linear Range (ng/mL) 1 - 150[2]
Lower Limit of Quantification (LLOQ) (ng/mL) 1[2]
Precision (%CV) < 14.4[2]
Accuracy (%) 93.3 - 112.3[2]

Experimental Workflow

The overall experimental workflow for the detection of this compound is depicted in the following diagram.

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Analysis Plasma_Sample Plasma Sample Protein_Precipitation Protein Precipitation (Acetonitrile) Plasma_Sample->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation Supernatant_Transfer->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification

LC-MS/MS workflow for this compound.

References

Application Notes and Protocols for the Use of N-Desmethyl Rosiglitazone-d4 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of N-Desmethyl Rosiglitazone-d4 as an internal standard in the quantitative analysis of rosiglitazone (B1679542) and its major metabolite, this compound. The protocols detailed below are intended for use in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research.

Introduction

This compound-d4 is a deuterium-labeled analog of this compound, the primary metabolite of the anti-diabetic drug, rosiglitazone.[1][2] Stable isotope-labeled internal standards are crucial in analytical chemistry, particularly in liquid chromatography-mass spectrometry (LC-MS), for enhancing the accuracy and precision of quantification.[3][4] By closely mimicking the physicochemical properties of the analyte, this compound-d4 co-elutes and experiences similar ionization effects, thereby correcting for variations in sample preparation, injection volume, and matrix effects.[4]

Rosiglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and to a lesser extent CYP2C9, through N-demethylation and hydroxylation.[5][6][7][8] The N-demethylation pathway leads to the formation of this compound.[5][8] Understanding the pharmacokinetics of both the parent drug and its metabolites is essential for drug development and clinical management.

Quantitative Data Summary

The following tables summarize typical parameters for the LC-MS/MS analysis of rosiglitazone and this compound using this compound-d4 as an internal standard.

Table 1: Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
Rosiglitazone358.1135.1Positive ESI[9][10]
This compound344.2121.1Positive ESI[9]
This compound-d4 (IS)348.2 (calculated)125.1 (calculated)Positive ESI
Rosiglitazone-d4 (alternative IS)362.1 (calculated)139.1 (calculated)Positive ESI
Rosiglitazone-d3 (alternative IS)361.1138.1Positive ESI[9]

Note: Specific m/z values for deuterated standards may vary slightly based on the exact labeling pattern. The values for this compound-d4 are calculated based on the addition of four deuterium (B1214612) atoms.

Table 2: Chromatographic Conditions

ParameterCondition 1Condition 2
Column Luna C18 (100 mm x 2.0 mm, 3 µm)[9][11]Nova-Pak C18 (150 mm x 4.6 mm, 4 µm)[12]
Mobile Phase Acetonitrile (B52724) : 0.1% Formic Acid (60:40, v/v)[9][11]30 mM Ammonium Acetate (pH 4.0) : Acetonitrile (75:25, v/v)[12]
Flow Rate 0.2 mL/min[9][11]Not Specified
Run Time 2.5 min[9][11]Not Specified
Separation Mode Isocratic[9][11]Isocratic[12]

Table 3: Method Validation Parameters

ParameterRosiglitazoneThis compound
Linear Range 1 - 500 ng/mL[9][13]1 - 150 ng/mL[9]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[13][14]1.00 ng/mL[13][14]
Intra-assay Precision (%CV) < 9.37%[13][14]< 9.37%[13][14]
Inter-assay Precision (%CV) < 9.37%[13][14]< 9.37%[13][14]
Accuracy (% difference from theoretical) < 12.7%[13][14]< 12.7%[13][14]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation

This protocol is a rapid and simple method for extracting rosiglitazone and its metabolites from plasma samples.

Materials:

  • Human plasma samples

  • This compound-d4 internal standard working solution

  • Acetonitrile (ACN), HPLC grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of the this compound-d4 internal standard working solution.

  • Add 200 µL of acetonitrile to precipitate proteins.[9]

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean autosampler vial.

  • Inject a portion of the supernatant into the LC-MS/MS system.

Protocol 2: Sample Preparation using Supported Liquid Extraction (SLE)

This protocol offers a cleaner sample extract compared to protein precipitation, reducing matrix effects.

Materials:

  • Human plasma samples (50 µL)[13][14]

  • This compound-d4 internal standard working solution

  • Supported Liquid Extraction (SLE) cartridges

  • Methyl tert-butyl ether (MTBE)

  • Collection tubes

  • Nitrogen evaporator

Procedure:

  • To 50 µL of plasma sample, add the internal standard solution.[13][14]

  • Load the mixture onto the SLE cartridge and wait for 5 minutes for the sample to be absorbed.

  • Elute the analytes by passing 1 mL of MTBE through the cartridge.

  • Collect the eluate in a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

Rosiglitazone_Metabolism Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone This compound Rosiglitazone->N_Desmethyl_Rosiglitazone CYP2C8 (major) CYP2C9 (minor) N-demethylation p_Hydroxy_Rosiglitazone p-Hydroxy Rosiglitazone Rosiglitazone->p_Hydroxy_Rosiglitazone CYP2C8 Hydroxylation Further_Metabolites Conjugated Metabolites (Sulfation, Glucuronidation) N_Desmethyl_Rosiglitazone->Further_Metabolites p_Hydroxy_Rosiglitazone->Further_Metabolites

Caption: Metabolic pathway of Rosiglitazone.

Analytical_Workflow Sample Biological Sample (e.g., Plasma) Spike Spike with This compound-d4 (IS) Sample->Spike Extraction Extraction (Protein Precipitation or SLE) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Peak Area Ratio) MS_Detection->Quantification Results Concentration Calculation Quantification->Results

Caption: Workflow for bioanalysis using an internal standard.

References

Application Notes and Protocols for Pharmacokinetic Studies of N-Desmethyl Rosiglitazone in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Desmethyl Rosiglitazone is a major active metabolite of Rosiglitazone, a thiazolidinedione anti-diabetic agent. Understanding the pharmacokinetic profile of this metabolite is crucial for a comprehensive assessment of the safety and efficacy of Rosiglitazone. These application notes provide a framework for conducting pharmacokinetic studies of this compound in preclinical models. While publicly available pharmacokinetic data for this compound administered directly to preclinical species are limited, this document outlines detailed protocols and methodologies that can be applied to such studies.

Data Presentation

Currently, there is a lack of publicly available quantitative data from studies that have directly administered this compound to preclinical models to determine its pharmacokinetic profile. The primary route of its presence in vivo in reported studies is through the metabolism of the parent drug, Rosiglitazone. Rosiglitazone is extensively metabolized in the liver via N-demethylation and hydroxylation.

For researchers planning to conduct such studies, the following tables provide a template for summarizing the key pharmacokinetic parameters that should be determined.

Table 1: Single-Dose Intravenous Pharmacokinetic Parameters of this compound in [Preclinical Species]

ParameterUnitValue (Mean ± SD)
C₀ng/mL
AUC₀-tng·h/mL
AUC₀-infng·h/mL
t₁/₂h
CLL/h/kg
VdL/kg

Table 2: Single-Dose Oral Pharmacokinetic Parameters of this compound in [Preclinical Species]

ParameterUnitValue (Mean ± SD)
Cmaxng/mL
Tmaxh
AUC₀-tng·h/mL
AUC₀-infng·h/mL
t₁/₂h
F (%)%

Experimental Protocols

The following are detailed protocols for conducting in vivo pharmacokinetic studies of this compound in common preclinical models.

Protocol 1: Intravenous Administration and Blood Sampling in Rats

Objective: To determine the pharmacokinetic profile of this compound following a single intravenous dose in rats.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., saline, 5% dextrose)

  • Male/Female Sprague-Dawley rats (8-10 weeks old)

  • Restrainers

  • Syringes and needles (25-27 gauge)

  • Anticoagulant tubes (e.g., EDTA-coated)

  • Centrifuge

  • Pipettes and storage vials

Procedure:

  • Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least 7 days prior to the study.

  • Dose Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration.

  • Dosing: Administer a single intravenous bolus dose of this compound via the tail vein.

  • Blood Collection: Collect blood samples (approximately 0.2-0.3 mL) from the jugular vein or saphenous vein at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Immediately transfer blood samples into anticoagulant tubes and centrifuge at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Protocol 2: Oral Gavage Administration and Blood Sampling in Mice

Objective: To determine the oral bioavailability and pharmacokinetic profile of this compound following a single oral gavage dose in mice.

Materials:

  • This compound

  • Vehicle for oral administration (e.g., 0.5% methylcellulose)

  • Male/Female C57BL/6 mice (8-10 weeks old)

  • Oral gavage needles

  • Restrainers

  • Capillary tubes

  • Anticoagulant tubes

  • Centrifuge

  • Pipettes and storage vials

Procedure:

  • Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least 7 days.

  • Dose Preparation: Prepare a suspension or solution of this compound in the chosen vehicle.

  • Dosing: Administer a single oral dose via gavage.

  • Blood Collection: Collect blood samples (approximately 50-100 µL) via submandibular or saphenous vein puncture at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

  • Sample Processing: Process blood samples to obtain plasma as described in Protocol 1.

  • Sample Storage: Store plasma samples at -80°C until bioanalysis.

Protocol 3: Bioanalytical Method for Quantification of this compound in Plasma

Objective: To accurately quantify the concentration of this compound in plasma samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Instrumentation and Reagents:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Analytical column (e.g., C18)

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade)

  • Ultrapure water

  • This compound reference standard

  • Internal standard (IS), e.g., a stable isotope-labeled analog

Procedure:

  • Sample Preparation:

    • Thaw plasma samples on ice.

    • Perform protein precipitation by adding a precipitating agent (e.g., acetonitrile containing the internal standard) to the plasma sample.

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample into the LC-MS/MS system.

    • Separate the analyte from endogenous plasma components on the analytical column using a suitable mobile phase gradient.

    • Detect and quantify this compound and the IS using multiple reaction monitoring (MRM) in positive or negative ionization mode.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratios of the analyte to the IS from spiked plasma standards.

    • Determine the concentration of this compound in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizations

The following diagrams illustrate key aspects of Rosiglitazone metabolism and the experimental workflow for a typical pharmacokinetic study.

Rosiglitazone_Metabolism Rosiglitazone Rosiglitazone NDesmethyl_Rosiglitazone N-Desmethyl Rosiglitazone Rosiglitazone->NDesmethyl_Rosiglitazone CYP2C8 (major) CYP2C9 (minor) N-demethylation Para_Hydroxy_Rosiglitazone para-Hydroxy Rosiglitazone Rosiglitazone->Para_Hydroxy_Rosiglitazone CYP2C8 (major) CYP2C9 (minor) Hydroxylation Conjugated_Metabolites Conjugated Metabolites NDesmethyl_Rosiglitazone->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs, SULTs) Para_Hydroxy_Rosiglitazone->Conjugated_Metabolites Phase II Enzymes (e.g., UGTs, SULTs)

Figure 1: Metabolic pathway of Rosiglitazone.

PK_Workflow cluster_PreStudy Pre-Study cluster_InLife In-Life Phase cluster_PostLife Post-Life & Analysis Animal_Acclimatization Animal Acclimatization Dose_Preparation Dose Formulation Animal_Acclimatization->Dose_Preparation Dosing Drug Administration (IV or Oral) Dose_Preparation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Sample_Processing Plasma Separation Blood_Sampling->Sample_Processing Bioanalysis LC-MS/MS Quantification Sample_Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Reporting Data Reporting PK_Analysis->Reporting

Figure 2: Experimental workflow for a preclinical pharmacokinetic study.

Application Notes and Protocols for In Vitro Permeability Assays of N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro permeability of N-Desmethyl Rosiglitazone, a major metabolite of Rosiglitazone. Understanding the permeability of this compound is crucial for predicting its oral absorption and potential for distribution across biological barriers. Two standard assays are presented: the cell-based Caco-2 permeability assay and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA).

Introduction to Permeability Assays

In vitro permeability assays are fundamental tools in drug discovery and development for evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.[1][2]

  • Caco-2 Permeability Assay: This is considered the "gold standard" for predicting human intestinal absorption.[1][3] It utilizes a monolayer of human colon adenocarcinoma cells (Caco-2) that differentiate to form tight junctions and express key uptake and efflux transporters, mimicking the intestinal epithelium.[4][5] This assay can measure both passive diffusion and active transport.[5]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This high-throughput assay evaluates passive, transcellular permeability.[6][7][8] It uses an artificial lipid-infused membrane, offering a simplified and rapid method to assess a compound's ability to diffuse across a lipid barrier without the complexities of active transporters.[7][9]

By using these assays in conjunction, researchers can build a comprehensive profile of a compound's permeability characteristics. For instance, high permeability in PAMPA but low absorptive permeability in Caco-2 may suggest that the compound is a substrate for efflux transporters.[6][7]

Data Presentation: Permeability of this compound and Reference Compounds

The following tables are structured to present the experimental data for this compound alongside standard control compounds. Researchers should use this format to record and compare their results.

Table 1: Caco-2 Permeability Data

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Permeability ClassificationP-gp Substrate
This compound Experimental ValueExperimental ValueCalculated ValueTo be determinedTo be determined
Warfarin (High Permeability)>10-<2HighNo
Atenolol (Low Permeability)<1.0-<2LowNo
Talinolol (P-gp Substrate)Low to ModerateHigh>2-Yes
Ranitidine (Low Permeability)<1.0-<2LowNo

Papp (A-B): Apparent permeability from apical to basolateral side. Papp (B-A): Apparent permeability from basolateral to apical side. Efflux Ratio (ER) = Papp (B-A) / Papp (A-B). An ER > 2 suggests active efflux.[1][2] Permeability Classification: High: Papp > 10 x 10⁻⁶ cm/s; Moderate: Papp = 1-10 x 10⁻⁶ cm/s; Low: Papp < 1 x 10⁻⁶ cm/s.[10]

Table 2: PAMPA Permeability Data

CompoundEffective Permeability (Pe) (x 10⁻⁶ cm/s)Permeability Classification
This compound Experimental ValueTo be determined
Caffeine (High Permeability)>1.5High
Atenolol (Low Permeability)<1.5Low

Permeability Classification: High: Pe > 1.5 x 10⁻⁶ cm/s; Low: Pe < 1.5 x 10⁻⁶ cm/s.[7]

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

This protocol is for determining the bidirectional permeability of this compound across Caco-2 cell monolayers.

1. Materials and Reagents:

  • Caco-2 cells (ATCC HTB-37)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Non-Essential Amino Acids (NEAA)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Hanks' Balanced Salt Solution (HBSS)

  • HEPES buffer

  • Transwell® permeable supports (e.g., 24-well format, 0.4 µm pore size)

  • This compound

  • Control compounds (Warfarin, Atenolol, Talinolol)

  • P-gp inhibitor (e.g., Verapamil)

  • Analytical instrumentation (LC-MS/MS)

2. Caco-2 Cell Culture and Seeding:

  • Culture Caco-2 cells in DMEM supplemented with 10-20% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Passage cells every 3-5 days when they reach 80-90% confluency.

  • For the assay, seed cells onto Transwell® inserts at a density of approximately 6 x 10⁴ cells/cm².

  • Culture the cells on the inserts for 21-25 days to allow for differentiation into a polarized monolayer. Change the culture medium every 2-3 days.

3. Monolayer Integrity Test:

  • Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayer using a voltmeter.

  • Only use monolayers with TEER values ≥ 200 Ω·cm² for the permeability study.[11]

  • Alternatively, perform a Lucifer Yellow rejection assay; permeability should be <100 nm/s.

4. Permeability Experiment (Bidirectional):

  • Prepare transport buffer (e.g., HBSS with 25 mM HEPES, pH 7.4).

  • Prepare dosing solutions of this compound and control compounds (e.g., at 10 µM) in the transport buffer.[4] For P-gp substrate assessment, prepare an additional dosing solution containing a P-gp inhibitor like Verapamil.

  • Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffer.

  • For Apical to Basolateral (A-B) transport (Absorption):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh transport buffer to the basolateral (lower) chamber.[11]

  • For Basolateral to Apical (B-A) transport (Efflux):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh transport buffer to the apical chamber.[11]

  • Incubate the plates at 37°C with gentle shaking (e.g., 50 rpm) for a defined period, typically 1-2 hours.[4][11]

  • At the end of the incubation, collect samples from both the donor and receiver chambers.

5. Sample Analysis and Data Calculation:

  • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the rate of drug transport into the receiver chamber.

    • A is the surface area of the membrane (cm²).

    • C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER) as: ER = Papp (B-A) / Papp (A-B).

Caco2_Workflow cluster_prep Phase 1: Preparation (21-25 Days) cluster_exp Phase 2: Experiment Day cluster_analysis Phase 3: Analysis Culture Culture Caco-2 Cells Seed Seed Cells on Transwell Inserts Culture->Seed Differentiate Differentiate to form Monolayer Seed->Differentiate TEER Monolayer Integrity Check (TEER) Differentiate->TEER Ready for Assay Prepare Prepare Dosing Solutions TEER->Prepare Transport Perform Bidirectional Transport (A-B & B-A) Prepare->Transport Incubate Incubate at 37°C Transport->Incubate Sample Collect Samples from Chambers Incubate->Sample LCMS Quantify with LC-MS/MS Sample->LCMS Calculate Calculate Papp and Efflux Ratio LCMS->Calculate Result Final Permeability Data Calculate->Result

Caco-2 Permeability Assay Workflow.
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol describes a method to determine the passive permeability of this compound.

1. Materials and Reagents:

  • PAMPA plate system (e.g., 96-well filter plates and matching acceptor plates)

  • Artificial membrane solution (e.g., 2% w/v lecithin (B1663433) in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound

  • Control compounds (Caffeine, Atenolol)

  • Organic solvent (e.g., DMSO)

  • Analytical instrumentation (UV-Vis plate reader or LC-MS/MS)

2. Assay Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS (pH 7.4) to each well of the 96-well acceptor plate.

  • Coat Filter Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate completely.

  • Prepare Donor Solutions: Dissolve this compound and control compounds in PBS (pH 7.4) to the desired concentration (e.g., 100 µM). A small percentage of DMSO (<1%) may be used to aid solubility.

  • Start the Assay: Add 200 µL of the donor solutions to each well of the coated filter plate.

  • Assemble the "Sandwich": Carefully place the donor filter plate on top of the acceptor plate, ensuring the bottoms of the filter wells are in contact with the acceptor solution.

  • Incubate: Incubate the plate assembly at room temperature for a specified time (e.g., 4-18 hours) with gentle shaking.[12]

  • Sample Collection: After incubation, separate the plates and collect samples from both the donor and acceptor wells for analysis. Also, determine the initial donor concentration (T₀).

3. Sample Analysis and Data Calculation:

  • Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).

  • Calculate the effective permeability (Pe) using the following equation: Pe (cm/s) = [-ln(1 - Cₐ/Cₑₙₜ)] * (Vₐ * Vₒ) / ((Vₐ + Vₒ) * A * t) Where:

    • Cₐ is the concentration in the acceptor well.

    • Cₑₙₜ is the equilibrium concentration.

    • Vₐ is the volume of the acceptor well.

    • Vₒ is the volume of the donor well.

    • A is the filter area.

    • t is the incubation time in seconds.

PAMPA_Workflow cluster_setup Step 1: Plate Setup cluster_run Step 2: Assay Execution cluster_analyze Step 3: Analysis Fill_Acceptor Fill Acceptor Plate with Buffer Coat_Donor Coat Donor Plate Filter with Lipid Fill_Acceptor->Coat_Donor Prepare_Donor Prepare Donor Solutions Coat_Donor->Prepare_Donor Add_Donor Add Donor Solution to Donor Plate Prepare_Donor->Add_Donor Assemble Assemble 'Sandwich' Add_Donor->Assemble Incubate Incubate at Room Temperature Assemble->Incubate Collect_Samples Collect Samples (Donor & Acceptor) Incubate->Collect_Samples Analyze_Conc Analyze Concentrations Collect_Samples->Analyze_Conc Calculate_Pe Calculate Permeability (Pe) Analyze_Conc->Calculate_Pe Final_Data Final Permeability Data Calculate_Pe->Final_Data

PAMPA Workflow.

References

Application Note: Stability of N-Desmethyl Rosiglitazone in Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-desmethyl rosiglitazone (B1679542) is a major active metabolite of rosiglitazone, a potent thiazolidinedione-class antidiabetic agent.[1] Rosiglitazone and its metabolites act as selective agonists for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism.[2] Accurate quantification of N-desmethyl rosiglitazone in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. The stability of the analyte in these matrices is a critical factor that can influence the reliability of these measurements. This document provides a detailed protocol for assessing the stability of this compound in human plasma, including methodologies for freeze-thaw, short-term bench-top, and long-term storage stability.

Metabolic Pathway of Rosiglitazone

Rosiglitazone is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP2C8 being the major contributor to its N-demethylation to form this compound. CYP2C9 also plays a minor role in this metabolic pathway.[1]

Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone This compound Rosiglitazone->N_Desmethyl_Rosiglitazone N-demethylation CYP2C8 CYP2C8 (Major) CYP2C8->Rosiglitazone CYP2C9 CYP2C9 (Minor) CYP2C9->Rosiglitazone cluster_prep Sample Preparation cluster_stability Stability Assessment cluster_analysis Analysis Spike Spike Plasma with This compound Protein_Precipitation Protein Precipitation with Acetonitrile & IS Spike->Protein_Precipitation Centrifuge Centrifugation Protein_Precipitation->Centrifuge Supernatant_Transfer Supernatant Transfer Centrifuge->Supernatant_Transfer Freeze_Thaw Freeze-Thaw Cycles Supernatant_Transfer->Freeze_Thaw Bench_Top Bench-Top Storage Supernatant_Transfer->Bench_Top Long_Term Long-Term Storage Supernatant_Transfer->Long_Term LC_MS_MS LC-MS/MS Analysis Freeze_Thaw->LC_MS_MS Bench_Top->LC_MS_MS Long_Term->LC_MS_MS Data_Processing Data Processing and Quantification LC_MS_MS->Data_Processing Metabolite This compound PPARg PPARγ Metabolite->PPARg binds and activates PPRE PPRE (Peroxisome Proliferator Response Element) PPARg->PPRE heterodimerizes with RXR and binds to RXR RXR RXR->PPRE Gene_Expression Target Gene Expression PPRE->Gene_Expression regulates Biological_Response Biological Response (e.g., Increased Insulin Sensitivity) Gene_Expression->Biological_Response leads to

References

Troubleshooting & Optimization

Technical Support Center: N-Desmethyl Rosiglitazone HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) analysis of N-Desmethyl Rosiglitazone (B1679542). This guide provides answers to common peak shape problems encountered during method development and routine analysis.

Frequently Asked Questions (FAQs)

Q1: What are the typical causes of poor peak shape for N-Desmethyl Rosiglitazone?

A1: Poor peak shape for this compound, a compound with basic properties, is often linked to secondary interactions with the stationary phase, improper mobile phase conditions, or sample-related issues. The most common problems are peak tailing, fronting, and splitting.

Q2: Why is the mobile phase pH so critical for this compound?

A2: this compound is a basic compound. Its parent compound, Rosiglitazone, has pKa values of 6.1 and 6.8.[1] The ionization state of the analyte is highly dependent on the mobile phase pH. At a pH near its pKa, the compound can exist in both ionized and non-ionized forms, leading to peak distortion.[2][3] Furthermore, at a mid-range pH (e.g., pH 3-7), residual silanol (B1196071) groups on the silica-based column packing are ionized and can cause strong secondary interactions with the positively charged basic analyte, resulting in significant peak tailing.[2][4]

Q3: What is an acceptable peak asymmetry or tailing factor?

A3: An ideal peak is perfectly symmetrical (a Gaussian shape) with a tailing factor (Tf) or asymmetry factor (As) of 1.0. In practice, values between 0.9 and 1.5 are generally considered good. For regulated pharmaceutical analysis, a tailing factor greater than 2.0 is often unacceptable as it can compromise integration accuracy and resolution.[5]

Troubleshooting Guides

Issue 1: Peak Tailing

Q: My this compound peak is showing significant tailing. What are the likely causes and how can I fix it?

A: Peak tailing is the most common issue for basic compounds like this compound and typically appears as an asymmetric peak with a drawn-out trailing edge.[6] This is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Common Causes & Solutions:

  • Silanol Interactions: The primary cause is often the interaction between the basic analyte and acidic residual silanol groups (Si-OH) on the silica (B1680970) stationary phase.[2][4][6][7]

    • Solution 1: Adjust Mobile Phase pH. Lowering the mobile phase pH (e.g., to pH 2.5-3.5) protonates the silanol groups, reducing their ability to interact with the protonated basic analyte.[5][8]

    • Solution 2: Use a Competitive Base. Add a small amount of a basic modifier, like triethylamine (B128534) (TEA) (0.1-0.5%), to the mobile phase. TEA will preferentially interact with the active silanol sites, masking them from the analyte.[8]

    • Solution 3: Choose a Different Column. Use a modern, high-purity silica column with high-density bonding and end-capping to minimize exposed silanols.[5] Alternatively, a polar-embedded or polar-endcapped phase can provide shielding for basic compounds.[2][5]

  • Column Contamination or Degradation: Accumulation of sample matrix components or degradation of the stationary phase can expose active sites.

    • Solution: First, try flushing the column with a strong solvent (e.g., 100% acetonitrile (B52724) or methanol). If this fails, replace the column and use a guard column to protect the new analytical column.[9]

  • Extra-Column Volume: Excessive tubing length or a large detector cell can cause band broadening that manifests as tailing.

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector. Use narrower tubing (e.g., 0.005" ID) where possible.[2]

Issue 2: Peak Fronting

Q: My peak for this compound looks like a "shark fin" (fronting). What's happening?

A: Peak fronting, where the leading edge of the peak is sloped, is less common than tailing but can significantly impact quantification.[10][11]

Common Causes & Solutions:

  • Sample Overload: Injecting too much sample mass (concentration overload) or too large a volume can saturate the stationary phase at the column inlet, causing molecules to travel down the column prematurely.[10][11][12]

    • Solution: Dilute the sample or reduce the injection volume. A 10-fold dilution is a good starting point to check if overload is the issue.[10][11]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase (e.g., 100% acetonitrile for a mobile phase with 30% acetonitrile), the analyte will not properly partition onto the stationary phase at the column head.[3][10]

    • Solution: Whenever possible, dissolve and inject the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, keep the injection volume as small as possible.[3][10]

  • Column Collapse/Void: A physical void or channel at the head of the column can lead to a distorted flow path. This can be caused by pressure shocks or using a mobile phase with a very high aqueous content (>95%) on a standard C18 column not designed for it.[10][12]

    • Solution: If a void is suspected, the column usually needs to be replaced.[10] To prevent phase collapse, use an aqueous-stable column (e.g., AQ-C18) if using highly aqueous mobile phases.[12]

Issue 3: Split Peaks

Q: My this compound peak is splitting into two. How can I troubleshoot this?

A: Peak splitting can be caused by chemical effects, hardware issues, or a disrupted flow path.

Common Causes & Solutions:

  • Partially Blocked Frit or Column Inlet: Debris from the sample or HPLC system can partially clog the column inlet frit, causing the sample band to be distributed unevenly onto the column.[13][14]

    • Solution: Disconnect the column and reverse-flush it into a waste beaker (do not flush through the detector). If this doesn't work, the column may need to be replaced. Using an in-line filter and a guard column can prevent this.[14]

  • Sample Solvent/Mobile Phase Mismatch: Similar to peak fronting, injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion and splitting.[15]

    • Solution: Prepare the sample in the mobile phase.

  • Co-eluting Interference: The split peak may actually be two different compounds eluting very close together.

    • Solution: Adjust the mobile phase composition (e.g., change the organic solvent ratio) or the gradient slope to try and resolve the two peaks.[13]

  • Column Void: A void or channel in the column packing can create two different flow paths for the analyte, resulting in a split peak.[13][16]

    • Solution: The column will likely need to be replaced.

Data Presentation

The following table illustrates the expected impact of mobile phase pH on the peak shape of a basic compound like this compound, quantified by the USP Tailing Factor (Tf).

Mobile Phase pHBuffer SystemExpected USP Tailing Factor (Tf)Rationale
2.8 20 mM Phosphate1.0 - 1.2 Silanol groups are protonated and non-interactive. Peak shape is optimal.
4.5 20 mM Acetate> 2.0 Silanol groups are partially ionized, leading to strong secondary interactions with the basic analyte, causing significant tailing.
6.5 20 mM Phosphate> 1.8 pH is near the analyte's pKa, potentially causing mixed ionization states. Silanols are fully ionized, leading to tailing.
10.0 20 mM Ammonium Bicarbonate1.1 - 1.4 The basic analyte is deprotonated (neutral), minimizing ionic interactions with silanols. Requires a pH-stable column.

Experimental Protocols

Recommended Baseline HPLC Method for this compound

This protocol is a starting point based on established methods for the parent compound, Rosiglitazone.[17][18][19] Optimization will likely be required.

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm (A pH-stable column is recommended if exploring high pH mobile phases)

  • Mobile Phase A: 20 mM Potassium Phosphate, adjust pH to 3.0 with Phosphoric Acid

  • Mobile Phase B: Acetonitrile

  • Gradient: 70% A / 30% B, hold for 10 minutes (Isocratic, adjust ratio as needed for retention)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detector: UV at 245 nm

  • Injection Volume: 10 µL

  • Sample Diluent: Mobile Phase (70:30 Water:Acetonitrile with pH adjusted)

Visual Troubleshooting Guides

Below are diagrams to assist in diagnosing peak shape issues.

PeakTailing_Troubleshooting start Peak Tailing Observed check_all_peaks Affects all peaks? start->check_all_peaks check_pH Is Mobile Phase pH < 3.5? check_all_peaks->check_pH No hardware_issue Suspect Hardware Issue: - Blocked Frit - Extra-column volume check_all_peaks->hardware_issue Yes silanol_interaction Suspect Silanol Interaction check_pH->silanol_interaction No replace_column Action: Use End-capped or Polar-Embedded Column check_pH->replace_column Yes, but tailing persists fix_hardware Action: Reverse-flush column. Check tubing & connections. hardware_issue->fix_hardware adjust_pH Action: Lower pH to ~3.0 or use competitive base (TEA) silanol_interaction->adjust_pH adjust_pH->replace_column If tailing persists

Caption: Troubleshooting workflow for peak tailing.

PeakFronting_Troubleshooting start Peak Fronting Observed check_concentration Is sample highly concentrated? start->check_concentration check_solvent Is sample solvent stronger than mobile phase? check_concentration->check_solvent No overload Suspect Sample Overload check_concentration->overload Yes solvent_mismatch Suspect Solvent Mismatch check_solvent->solvent_mismatch Yes column_issue Suspect Column Void or Collapse check_solvent->column_issue No dilute_sample Action: Dilute sample 10x or reduce injection volume overload->dilute_sample change_solvent Action: Re-dissolve sample in mobile phase solvent_mismatch->change_solvent replace_column Action: Replace column column_issue->replace_column

Caption: Troubleshooting workflow for peak fronting.

References

Technical Support Center: Optimizing Chromatographic Separation of N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the separation of N-Desmethyl Rosiglitazone (B1679542). This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and peak shape for N-Desmethyl Rosiglitazone and its parent drug, Rosiglitazone.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for separating this compound and Rosiglitazone?

A common starting point for reversed-phase HPLC is a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent. For the separation of Rosiglitazone and its metabolites, a mobile phase of acetonitrile (B52724) and water or a buffer (like phosphate (B84403) or formate) is frequently used.[1][2][3] A typical starting gradient might be 30-70% acetonitrile in water or buffer, which can then be optimized.

Q2: Which type of HPLC column is most suitable for this separation?

C18 columns are the most commonly reported stationary phases for the successful separation of Rosiglitazone and this compound, indicating that they provide good retention and selectivity for these compounds.[1][2][3][4]

Q3: What detection wavelength is recommended for UV detection?

A detection wavelength of around 245 nm to 247 nm is commonly used for the analysis of Rosiglitazone and its metabolites.[4][5]

Q4: I am observing poor resolution between the Rosiglitazone and this compound peaks. What should I do?

Poor resolution can be addressed by several strategies:

  • Modify the organic solvent percentage: A lower percentage of the organic solvent (e.g., acetonitrile) will generally increase retention times and may improve resolution.

  • Adjust the mobile phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds. Experimenting with a pH range of 3-6 for the aqueous portion of the mobile phase can be beneficial.[3]

  • Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter selectivity.

  • Use a different buffer: Different buffer salts (e.g., phosphate, formate, acetate) can influence the separation.[2][3][5]

Q5: My this compound peak is tailing. How can I improve the peak shape?

Peak tailing for basic compounds like this compound can occur due to interactions with residual silanols on the silica-based column packing.[6] To mitigate this:

  • Add a tailing-reducing agent: Incorporating a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase can improve peak shape.

  • Adjust the mobile phase pH: Operating at a lower pH (e.g., around 3) can protonate the analyte and reduce silanol (B1196071) interactions.

  • Use a base-deactivated column: Modern HPLC columns are often end-capped or have a base-deactivated surface to minimize tailing for basic compounds.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution Mobile phase composition is not optimal.- Adjust the ratio of organic to aqueous phase. - Change the organic modifier (e.g., acetonitrile to methanol). - Modify the pH of the aqueous phase.[3] - Try a different buffer system.
Column efficiency has degraded.- Replace the column with a new one of the same type.
Peak Tailing Secondary interactions with the stationary phase.- Add a competing base like triethylamine (TEA) to the mobile phase. - Lower the pH of the mobile phase. - Use a base-deactivated or end-capped column.
Column overload.- Reduce the sample concentration or injection volume.[7]
Co-elution with Impurities Lack of selectivity in the current method.- Perform forced degradation studies to identify potential degradation products and ensure the method can separate them from the main analytes.[8][9] - Adjust the mobile phase composition (organic ratio, pH, buffer) to improve selectivity.
Variable Retention Times Inconsistent mobile phase preparation.- Ensure accurate and consistent preparation of the mobile phase, including pH adjustment. - Degas the mobile phase properly before use.
Fluctuations in column temperature.- Use a column oven to maintain a constant temperature.

Experimental Protocols

Protocol 1: General Purpose RP-HPLC Method

This protocol provides a starting point for the separation of Rosiglitazone and this compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-10 min: 30-70% B

    • 10-12 min: 70% B

    • 12-13 min: 70-30% B

    • 13-15 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detection: UV at 247 nm

Protocol 2: LC-MS/MS Method for High Sensitivity

This protocol is suitable for bioanalytical applications requiring high sensitivity and selectivity.[2]

  • Column: C18, 2.0 x 100 mm, 3 µm particle size

  • Mobile Phase: 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid in water (Isocratic)

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Detection: Tandem Mass Spectrometry (MS/MS) in positive electrospray ionization (ESI+) mode.

    • MRM Transitions:

      • Rosiglitazone: m/z 358.1 → 135.1

      • This compound: m/z 344.2 → 121.1

Quantitative Data Summary

The following table summarizes chromatographic conditions from various published methods for the separation of Rosiglitazone and its metabolites.

Parameter Method 1 Method 2 [2]Method 3 [3]Method 4 [4]
Column Phenomenex C18Luna C18Symmetry® C18X-Terra RP-18
Mobile Phase Water:Acetonitrile (50:50 v/v)Acetonitrile:0.1% Formic Acid (60:40 v/v)Acetonitrile:0.02 M Phosphate Buffer pH 5 (60:40 v/v)Water:Acetonitrile:Acetic Acid (85:15:0.5 v/v/v)
Flow Rate 1 mL/min0.2 mL/min1 mL/minNot Specified
Detection UV at 228 nmMS/MSUV at 235 nmUV at 245 nm
Rosiglitazone RT 4.942 minNot Specified3.7 minNot Specified
This compound RT Not ReportedNot SpecifiedNot ReportedNot Specified

Visualizations

Mobile_Phase_Optimization_Workflow start Start: Poor Separation step1 Adjust Organic Solvent Ratio (e.g., Acetonitrile %) start->step1 decision1 Resolution Improved? step1->decision1 step2 Modify Mobile Phase pH decision1->step2 No end_success End: Optimal Separation decision1->end_success Yes decision2 Resolution Improved? step2->decision2 step3 Change Organic Modifier (e.g., to Methanol) decision2->step3 No decision2->end_success Yes decision3 Resolution Improved? step3->decision3 step4 Try a Different Buffer System decision3->step4 No decision3->end_success Yes step4->end_success end_fail Consider Different Column step4->end_fail

Caption: Workflow for optimizing mobile phase to improve separation.

Troubleshooting_Peak_Tailing start Problem: Peak Tailing Observed check1 Is it a single peak or all peaks? start->check1 all_peaks All Peaks Tailing check1->all_peaks All single_peak Single Peak Tailing check1->single_peak Single solution1 Check for extra-column volume (e.g., long tubing, improper fittings) all_peaks->solution1 solution2 Lower Mobile Phase pH single_peak->solution2 end Peak Shape Improved solution1->end solution3 Add Competing Base (e.g., TEA) solution2->solution3 solution4 Reduce Sample Concentration solution3->solution4 solution5 Consider a Base-Deactivated Column solution4->solution5 solution5->end

Caption: Decision tree for troubleshooting peak tailing issues.

References

Resolving co-elution of N-Desmethyl Rosiglitazone with other metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues during metabolite analysis, with a specific focus on N-Desmethyl Rosiglitazone (B1679542).

Troubleshooting Guide: Resolving Co-elution of N-Desmethyl Rosiglitazone

Co-elution, the overlapping of chromatographic peaks, can significantly compromise the accuracy and precision of metabolite quantification. This guide provides a systematic approach to troubleshoot and resolve the co-elution of this compound with other metabolites or endogenous compounds.

Q1: My chromatogram shows a broad or tailing peak for this compound, suggesting potential co-elution. What should I check first?

Before modifying the analytical method, it's crucial to ensure your HPLC/UHPLC system is functioning optimally. Poor peak shape can often be mistaken for co-elution.

Initial System Health Check:

  • Column Health: The column may be contaminated or have developed a void. Try flushing the column with a strong solvent. If the problem persists, consider replacing the column.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.[1]

  • Flow Rate Consistency: Ensure the pump is delivering a consistent and accurate flow rate.

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion.[1]

Q2: How can I confirm if I have a co-elution problem?

Detecting co-elution is the first critical step towards resolving it.

  • Peak Shape Analysis: Asymmetrical peaks, such as those with shoulders or those that appear broader than expected, are strong indicators of co-elution.[2][3]

  • Diode Array Detector (DAD/PDA) Analysis: If you are using a UV detector, a peak purity analysis can be performed. If the UV spectra across the peak are not identical, it indicates the presence of more than one compound.[2]

  • Mass Spectrometry (MS) Analysis: When using an MS detector, you can examine the mass spectra across the elution profile of the peak . A change in the mass spectrum from the leading edge to the tailing edge of the peak is a clear sign of co-elution.[2][3]

Q3: I've confirmed co-elution. What are the primary strategies to improve the separation of this compound?

The resolution between two chromatographic peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k') . To resolve co-eluting peaks, the main focus should be on altering the selectivity of your separation.

Here is a logical workflow for troubleshooting co-elution:

CoElution_Workflow start Co-elution Observed check_system Perform System Health Check start->check_system confirm_coelution Confirm Co-elution (Peak Purity/MS) check_system->confirm_coelution method_mod Modify Chromatographic Method confirm_coelution->method_mod mobile_phase Adjust Mobile Phase method_mod->mobile_phase Primary Approach stationary_phase Change Stationary Phase method_mod->stationary_phase If Mobile Phase Adjustment Fails other_params Optimize Other Parameters method_mod->other_params Fine-tuning resolved Resolution Achieved mobile_phase->resolved stationary_phase->resolved other_params->resolved

Caption: A logical workflow for troubleshooting co-elution.

Frequently Asked Questions (FAQs)

Q4: What are some established LC-MS/MS methods for the simultaneous analysis of Rosiglitazone and its metabolites, including this compound?

Several validated methods have been published that successfully quantify Rosiglitazone and its major metabolites. These can serve as excellent starting points for your method development or troubleshooting.

AnalyteColumnMobile PhaseFlow RateDetectionReference
Rosiglitazone, this compound, p-hydroxy RosiglitazoneLuna C18 (100 x 2.0 mm, 3 µm)60:40 (v/v) Acetonitrile (B52724) / 0.1% Formic Acid (aq)0.2 mL/minESI-MS/MS (+)[4]
Rosiglitazone, this compoundNot SpecifiedIsocratic HPLCNot SpecifiedESI-MS/MS with MRM[5]
RosiglitazoneNova-Pak C18 (150 x 4.6 mm, 4 µm)75:25 (v/v) 30 mM Ammonium Acetate (pH 4.0) / AcetonitrileNot SpecifiedESI-MS/MS (+)[6]

Q5: How can I modify my mobile phase to resolve the co-elution of this compound?

Adjusting the mobile phase is often the most powerful and straightforward approach to improving separation.[7]

  • Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents exhibit different selectivities and can alter the elution order of compounds.[7][8]

  • Adjust the Mobile Phase pH: this compound and potentially co-eluting metabolites may have ionizable functional groups. Modifying the pH of the aqueous portion of the mobile phase with a suitable buffer can change the ionization state of the analytes, thereby altering their retention times.[8][9]

  • Modify the Gradient Profile: If you are using a gradient elution, making the gradient shallower around the elution time of the co-eluting peaks can increase the separation.[9][10]

  • Alter Mobile Phase Strength: In reversed-phase chromatography, decreasing the proportion of the organic solvent will generally increase retention times and may improve resolution.[8]

Q6: When should I consider changing my HPLC column (stationary phase)?

If extensive mobile phase optimization does not resolve the co-elution, changing the stationary phase is the next logical step.[7][8]

  • Different Reversed-Phase Chemistry: If you are using a C18 column, consider switching to a different chemistry such as Phenyl-Hexyl or Cyano. These phases offer different retention mechanisms (e.g., π-π interactions) that can significantly alter selectivity.[8]

  • Column Dimensions and Particle Size: Using a longer column or a column with a smaller particle size can increase the column's efficiency (a higher number of theoretical plates), leading to sharper peaks and potentially better resolution.[7][8][10]

Q7: Can other parameters like flow rate and temperature be adjusted to improve separation?

Yes, these parameters can be used for fine-tuning your separation.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution by allowing more time for the analytes to interact with the stationary phase.[10][11] However, this will also increase the analysis time.

  • Temperature: Increasing the column temperature can reduce the viscosity of the mobile phase and improve mass transfer, which may lead to sharper peaks.[10][11] It is important to ensure that the temperature does not exceed the stability limits of the stationary phase or the analytes.[11]

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Rosiglitazone and its Metabolites

This protocol is based on a published method and can be adapted for your specific needs.[4]

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard solution.

    • Precipitate proteins by adding 200 µL of acetonitrile.

    • Vortex mix and then centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Chromatographic Conditions:

    • Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size)

    • Mobile Phase: Isocratic elution with a mixture of 60:40 (v/v) acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 0.2 mL/min.

    • Column Temperature: Ambient.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • SRM Transitions:

      • Rosiglitazone: m/z 358.1 → 135.1

      • This compound: m/z 344.2 → 121.1

      • p-hydroxy Rosiglitazone: m/z 374.1 → 151.1

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard plasma->add_is protein_ppt Protein Precipitation (Acetonitrile) add_is->protein_ppt vortex Vortex & Centrifuge protein_ppt->vortex supernatant Collect Supernatant vortex->supernatant injection Inject Supernatant supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (SRM) separation->detection quantification Quantification of Analytes detection->quantification

Caption: A typical experimental workflow for the analysis of this compound.

Q8: What if I am still unable to resolve the co-elution?

In very challenging cases, more advanced techniques may be necessary.

  • Two-Dimensional Liquid Chromatography (2D-LC): This powerful technique uses two columns with different selectivities to achieve superior separation.[10][12] The peak of interest from the first dimension is transferred to a second dimension column for further separation.[12] This is particularly useful for resolving trace impurities that co-elute with a major component.[12]

References

Method validation challenges for N-Desmethyl Rosiglitazone bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the bioanalysis of N-Desmethyl Rosiglitazone (B1679542).

Troubleshooting Guides

This section addresses specific issues that may be encountered during method validation for N-Desmethyl Rosiglitazone bioanalysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Question: I am observing significant peak tailing for this compound. What are the potential causes and solutions?

Answer:

Peak tailing for this compound, a basic compound, is a common issue in reversed-phase chromatography. It is often caused by secondary interactions between the analyte and residual silanol (B1196071) groups on the silica-based stationary phase. Here is a systematic approach to troubleshoot this issue:

  • Mobile Phase pH Adjustment: The ionization state of this compound and the silanol groups is pH-dependent.

    • Low pH Approach: Lowering the mobile phase pH (e.g., to pH 3-4) can protonate the silanol groups, minimizing their interaction with the protonated basic analyte.

    • High pH Approach: Increasing the mobile phase pH (e.g., to pH 9-10) can deprotonate the analyte, reducing its ionic interaction with any ionized silanols. Ensure your column is stable at higher pH ranges.[1]

  • Use of Mobile Phase Additives: Incorporating a small amount of a basic additive, such as triethylamine (B128534) (TEA), into the mobile phase can help saturate the active silanol sites on the stationary phase, thereby reducing their interaction with the analyte.[1]

  • Column Selection:

    • Consider using a column with low residual silanol activity or one specifically designed for the analysis of basic compounds.

    • Columns with high-density bonding and end-capping are also effective at shielding residual silanols.[1]

  • Column Contamination or Degradation: Over time, columns can become contaminated, or the stationary phase can degrade, exposing more active silanol sites. If peak shape has deteriorated over time, try cleaning the column according to the manufacturer's instructions or replace it with a new one.[1]

Question: My this compound peak is showing fronting. What could be the cause?

Answer:

Peak fronting is less common than tailing for basic compounds but can occur for several reasons:

  • Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to a fronting peak. Try diluting your sample and reinjecting.[1]

  • Sample Solvent Effects: If the sample is dissolved in a solvent that is significantly stronger than the mobile phase, it can cause the analyte to move too quickly through the initial part of the column, resulting in a distorted peak. Ideally, dissolve your sample in the mobile phase.[1][2]

  • Column Issues: A void or channel in the column packing can also cause peak fronting. This may be checked by reversing and flushing the column or by replacing it.[1]

G cluster_0 Troubleshooting Poor Peak Shape cluster_1 Tailing Solutions cluster_2 Fronting Solutions Start Start Observe_Peak_Shape Observe Peak Shape Start->Observe_Peak_Shape Tailing Peak Tailing? Observe_Peak_Shape->Tailing Fronting Peak Fronting? Tailing->Fronting No Adjust_pH Adjust Mobile Phase pH Tailing->Adjust_pH Yes Good_Peak Good Peak Shape Fronting->Good_Peak No Dilute_Sample Dilute Sample Fronting->Dilute_Sample Yes Add_Additive Add Basic Additive (e.g., TEA) Adjust_pH->Add_Additive Change_Column Use Base-Deactivated Column Add_Additive->Change_Column Clean_Column Clean or Replace Column Change_Column->Clean_Column Clean_Column->Observe_Peak_Shape Match_Solvent Dissolve Sample in Mobile Phase Dilute_Sample->Match_Solvent Check_Column Check/Replace Column for Voids Match_Solvent->Check_Column Check_Column->Observe_Peak_Shape

Diagram 1: Troubleshooting workflow for poor peak shape.

Issue 2: Low or Inconsistent Extraction Recovery

Question: My extraction recovery for this compound is low and variable. How can I improve it?

Answer:

Low and inconsistent recovery can significantly impact the accuracy and precision of your assay. Here are common causes and solutions for different extraction techniques:

  • Protein Precipitation (PPT):

    • Choice of Precipitating Agent: Acetonitrile (B52724) is commonly used. Methanol or acetone (B3395972) are alternatives. The choice of solvent can affect protein removal and analyte recovery.[3]

    • Sample to Precipitating Agent Ratio: An insufficient volume of the precipitating agent can lead to incomplete protein precipitation, trapping the analyte. A common ratio is 1:3 or 1:4 (sample:agent).[3]

    • Vortexing and Centrifugation: Ensure thorough vortexing to completely denature proteins and adequate centrifugation speed and time to form a compact pellet.

  • Liquid-Liquid Extraction (LLE):

    • Solvent Polarity: this compound is a relatively nonpolar compound. Use a water-immiscible organic solvent in which it has high solubility, such as methyl tert-butyl ether (MTBE) or ethyl acetate.[3]

    • pH of Aqueous Phase: Adjusting the pH of the plasma sample can influence the extraction efficiency. For a basic compound like this compound, adjusting the pH to be 2 units above its pKa will ensure it is in its neutral form, enhancing its partitioning into the organic solvent.

    • Emulsion Formation: Emulsions at the interface can trap the analyte. To break emulsions, try adding salt to the aqueous phase, centrifuging at a higher speed, or using a different extraction solvent.[3]

    • Insufficient Mixing: Ensure adequate mixing of the two phases for complete extraction.[3]

  • Solid-Phase Extraction (SPE):

    • Sorbent Choice: For a relatively nonpolar compound like this compound, a reversed-phase sorbent (e.g., C18 or a polymeric equivalent) is generally appropriate.[3]

    • Wash Solvent Strength: The wash solvent may be too strong, causing premature elution of the analyte. Use a wash solvent that is strong enough to remove interferences but weak enough to leave the analyte bound. Consider reducing the organic content of the wash solvent.[3]

    • Incomplete Elution: The elution solvent may not be strong enough to desorb the analyte completely. Increase the strength of the elution solvent by increasing the percentage of the organic component.[3]

Issue 3: Significant Matrix Effect

Question: I am observing significant ion suppression/enhancement for this compound. What steps can I take to mitigate this matrix effect?

Answer:

Matrix effects, caused by co-eluting endogenous components from the biological matrix, can affect the ionization of the target analyte, leading to inaccurate and imprecise results.[4][5]

  • Improve Sample Cleanup:

    • If using protein precipitation, consider switching to a more selective technique like LLE or SPE to better remove interfering phospholipids (B1166683) and other matrix components.[4]

    • Optimize the SPE procedure with a more appropriate sorbent and/or more rigorous wash steps.

  • Optimize Chromatography:

    • Modify the chromatographic conditions (e.g., gradient, mobile phase composition) to separate the analyte from the interfering matrix components.[4]

    • Consider a different stationary phase that provides a different selectivity.

  • Internal Standard Selection:

    • Use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d4). A SIL-IS will co-elute with the analyte and experience the same degree of matrix effect, thus compensating for it.[6][7] If a SIL-IS is not available, use a structural analog that elutes very close to the analyte.[8]

  • Change Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). If your instrument allows, switching to APCI might reduce the matrix effect.[4]

Frequently Asked Questions (FAQs)

Q1: What is a suitable internal standard (IS) for the bioanalysis of this compound?

A1: The ideal internal standard is a stable isotope-labeled (SIL) version of the analyte, such as this compound-d4.[6][7] This is because it has nearly identical chemical and physical properties to the analyte, leading to similar extraction recovery and chromatographic retention time, and it effectively compensates for matrix effects. If a SIL-IS is not available, a structural analog with similar properties can be used. Rosiglitazone-d3 or -d4 has also been used as an internal standard in methods quantifying both rosiglitazone and its metabolites.[6][9]

Q2: What are the typical LC-MS/MS parameters for this compound analysis?

A2: Based on published methods, typical parameters are:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[9]

  • MRM Transition: m/z 344.2 -> 121.1.[9]

  • Column: A C18 column is commonly used.[9]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) is typical.[9]

Q3: What are the key stability considerations for this compound in plasma?

A3: During method validation, it is crucial to assess the stability of this compound under various conditions to ensure the integrity of the samples from collection to analysis. Key stability experiments include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term (Bench-Top) Stability: Evaluate stability at room temperature for a period that mimics the sample handling time.

  • Long-Term Storage Stability: Determine stability at the intended storage temperature (e.g., -20°C or -80°C) for the expected duration of the study.

  • Autosampler Stability: Check for stability in the processed samples while they are in the autosampler waiting for injection. While specific stability data for this compound is not extensively detailed in the provided search results, a study on rosiglitazone showed it to be stable in unprocessed plasma for at least four weeks at -80°C and after three freeze-thaw cycles.[10] Similar stability should be experimentally confirmed for this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample in a microcentrifuge tube, add the internal standard solution.

  • Add 300 µL of cold acetonitrile.

  • Vortex for 1 minute to precipitate the proteins.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

A simple deproteinization procedure with acetonitrile has been shown to be effective for the extraction of this compound from human plasma.[9]

G cluster_0 Protein Precipitation Workflow Start Plasma Sample (100 µL) Add_IS Add Internal Standard Start->Add_IS Add_ACN Add Acetonitrile (300 µL) Add_IS->Add_ACN Vortex Vortex (1 min) Add_ACN->Vortex Centrifuge Centrifuge (10,000 rpm, 10 min) Vortex->Centrifuge Transfer_Supernatant Transfer Supernatant Centrifuge->Transfer_Supernatant Evaporate Evaporate to Dryness Transfer_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Diagram 2: Workflow for sample preparation by protein precipitation.

LC-MS/MS Conditions

The following table summarizes typical LC-MS/MS conditions for the analysis of this compound based on published literature.[6][7][9]

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column Luna C18 (100 mm x 2.0 mm, 3 µm) or equivalent
Mobile Phase Acetonitrile : 0.1% Formic Acid (aq) (60:40, v/v)
Flow Rate 0.2 mL/min
Injection Volume 10 µL
Column Temperature Ambient
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition This compound: 344.2 -> 121.1
Rosiglitazone (for reference): 358.1 -> 135.1
Rosiglitazone-d3 (IS): 361.1 -> 138.1

Quantitative Data Summary

The following tables summarize the validation parameters from published methods for the bioanalysis of this compound.

Table 1: Linearity and Lower Limit of Quantification (LLOQ)

AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Reference
This compound1 - 1501[9]
This compound1 - 5001[6][7]

Table 2: Precision and Accuracy

MethodPrecision (%CV)Accuracy (%)Reference
Kim et al. (2009)< 14.493.3 - 112.3[9]
Ji et al. (2008)< 9.3787.3 - 112.7[6][7]

References

Mitigating ion suppression for accurate N-Desmethyl Rosiglitazone quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals mitigate ion suppression and achieve accurate quantification of N-Desmethyl Rosiglitazone (B1679542) using LC-MS/MS.

Troubleshooting Guide

Problem: Poor sensitivity or no detectable peak for N-Desmethyl Rosiglitazone.

Possible Cause Suggested Solution
Ion Suppression The presence of endogenous matrix components co-eluting with the analyte can suppress its ionization, leading to a reduced signal.[1][2][3]
Troubleshooting Steps:
1. Improve Sample Preparation: Employ more rigorous cleanup methods like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components such as phospholipids.[1][4][5] Supported Liquid Extraction (SLE) has also been shown to be effective.[6][7]
2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or flow rate to better separate this compound from matrix interferences.[1] An isocratic mobile phase of acetonitrile (B52724) and 0.1% formic acid (60:40, v/v) has been used successfully.[8][9]
3. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound will co-elute and experience similar ion suppression, allowing for more accurate quantification by maintaining a consistent analyte-to-IS ratio.[1][10] N-desmethyl rosiglitazone-d4 (B1165302) is a suitable internal standard.[6]
4. Dilute the Sample: Reducing the concentration of matrix components by diluting the sample can alleviate ion suppression.[11]
Suboptimal Mass Spectrometry Parameters Incorrect mass transitions or source conditions can lead to poor detection.
Troubleshooting Steps:
1. Confirm Mass Transitions: For this compound, the precursor to product ion transition is typically m/z 344.2 → 121.1 in positive electrospray ionization mode.[8][9]
2. Optimize Source Conditions: Adjust parameters such as ion source temperature, gas flows, and voltages to maximize the signal for this compound.

Problem: High variability and poor reproducibility in quantitative results.

Possible Cause Suggested Solution
Inconsistent Matrix Effects Variations in the composition of the biological matrix between samples can lead to differing degrees of ion suppression.[1][12]
Troubleshooting Steps:
1. Use Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.[1]
2. Employ a Robust Internal Standard: A stable isotope-labeled internal standard is crucial for correcting variability introduced by matrix effects.[1][10]
3. Standardize Sample Collection and Handling: Ensure uniformity in sample collection, processing, and storage to minimize variability in the matrix.
Carryover Analyte from a high concentration sample may carry over to subsequent injections, affecting the accuracy of the following sample.
Troubleshooting Steps:
1. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to effectively clean the injection needle and port between samples.
2. Inject Blank Samples: Run blank matrix injections after high concentration samples to assess and mitigate carryover.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how does it affect the quantification of this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, this compound, in the mass spectrometer's ion source.[1][2][3] This interference reduces the number of analyte ions that reach the detector, leading to a lower signal intensity, which can result in underestimation of the analyte's concentration, poor sensitivity, and inaccurate quantification.[10][13]

Q2: What are the most effective sample preparation techniques to minimize ion suppression for this compound analysis in plasma?

A2: While simple protein precipitation can be used, more advanced techniques are generally more effective at removing matrix components that cause ion suppression.[5][8][9] These include:

  • Solid-Phase Extraction (SPE): Selectively extracts the analyte while leaving behind interfering compounds.[1][4]

  • Liquid-Liquid Extraction (LLE): Partitions the analyte into an immiscible organic solvent, separating it from water-soluble matrix components.[4]

  • Supported Liquid Extraction (SLE): A variation of LLE that uses a solid support, which has been shown to be effective for the analysis of this compound in human plasma.[6][7]

Q3: How can I assess the extent of matrix effects in my assay?

A3: Two common methods to evaluate matrix effects are:

  • Post-Extraction Spike Method: The response of an analyte spiked into a blank, extracted matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses indicates the degree of ion suppression or enhancement.[11][12]

  • Post-Column Infusion: A constant flow of the analyte solution is introduced into the mobile phase after the analytical column. A blank, extracted matrix is then injected. Any dip in the baseline signal at the retention time of interfering matrix components indicates ion suppression.[2][3][12]

Q4: Is a stable isotope-labeled internal standard always necessary for accurate quantification?

A4: While not strictly mandatory in all cases, using a stable isotope-labeled internal standard (SIL-IS) is highly recommended for achieving the most accurate and precise results, especially in complex biological matrices.[1][10] A SIL-IS, such as this compound-d4, has nearly identical chemical and physical properties to the analyte. This means it will co-elute and be affected by ion suppression in the same way, allowing for reliable correction of signal variability.[6][10]

Experimental Protocols

Method 1: Protein Precipitation

This method, adapted from a study on the simultaneous quantification of rosiglitazone and its metabolites, is simpler but may be more susceptible to matrix effects.[8][9]

  • To 100 µL of human plasma, add 200 µL of acetonitrile containing the internal standard (e.g., rosiglitazone-d3).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the sample to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Method 2: Supported Liquid Extraction (SLE)

This method provides a cleaner extract compared to protein precipitation.[6][7]

  • Aliquot 50 µL of human plasma into a sample tube.

  • Add the internal standard (e.g., this compound-d4).

  • Load the sample onto an SLE cartridge and wait for it to be absorbed.

  • Elute the analyte and internal standard with an appropriate organic solvent (e.g., methyl tert-butyl ether).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase and inject it into the LC-MS/MS system.

Quantitative Data Summary

LC-MS/MS Parameters for this compound Quantification

Parameter Value Reference
Analyte This compound[6][8]
Internal Standard This compound-d4[6]
Ionization Mode Positive Electrospray Ionization (ESI+)[8]
Precursor Ion (m/z) 344.2[8][9]
Product Ion (m/z) 121.1[8][9]
Lower Limit of Quantification (LLOQ) 1.00 ng/mL[6]
Quantitation Range 1.00 - 500 ng/mL[6]

Chromatographic Conditions

Parameter Value Reference
Column Luna C18 (100 mm x 2.0 mm, 3 µm)[8]
Mobile Phase 60:40 (v/v) mixture of acetonitrile and 0.1% formic acid[8][9]
Flow Rate 0.2 mL/min[8]
Run Time 2.5 min[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (Acetonitrile) add_is->protein_precip sle Supported Liquid Extraction (SLE) add_is->sle centrifuge Centrifuge protein_precip->centrifuge extract Extract & Evaporate sle->extract reconstitute Reconstitute centrifuge->reconstitute extract->reconstitute lc_ms LC-MS/MS Injection reconstitute->lc_ms data Data Acquisition & Quantification lc_ms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Poor Sensitivity or High Variability? check_is Using SIL-IS? start->check_is implement_is Implement SIL-IS check_is->implement_is No assess_matrix Assess Matrix Effects (Post-extraction spike) check_is->assess_matrix Yes implement_is->assess_matrix improve_cleanup Improve Sample Cleanup (SPE, LLE, SLE) assess_matrix->improve_cleanup Significant Effects optimize_lc Optimize Chromatography assess_matrix->optimize_lc Minor Effects end Accurate Quantification improve_cleanup->end optimize_lc->end

Caption: Troubleshooting logic for ion suppression issues.

References

Technical Support Center: Chromatographic Separation of Rosiglitazone and N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimal chromatographic separation of Rosiglitazone (B1679542) and its primary metabolite, N-Desmethyl Rosiglitazone.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting column for separating Rosiglitazone and this compound?

A1: For the separation of Rosiglitazone and this compound, a C18 reversed-phase column is the most commonly recommended stationary phase.[1][2][3][4] These columns provide a good balance of hydrophobicity to retain both the parent drug and its slightly more polar metabolite, enabling effective separation. Several specific C18 columns have been successfully used, and the choice can depend on the specific requirements of the assay, such as speed or resolution.

Q2: I am not getting adequate separation between the Rosiglitazone and this compound peaks. What can I do?

A2: Poor resolution is a common issue. Here are several troubleshooting steps you can take:

  • Optimize the Mobile Phase Composition: The ratio of organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous phase is critical. Decreasing the percentage of the organic solvent will generally increase retention times and can improve the separation between closely eluting peaks.

  • Adjust the pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the ionization state of the analytes and, consequently, their retention and selectivity. Using a buffer, such as phosphate (B84403) or ammonium (B1175870) acetate, can help control the pH and improve peak shape and resolution.[5][6]

  • Change the Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Consider a Different C18 Column: Not all C18 columns are the same. Differences in end-capping, carbon load, and silica (B1680970) purity can lead to significant variations in selectivity. Trying a C18 column from a different manufacturer or with a different specification may provide the desired resolution.

  • Reduce the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution.

Q3: My peak shapes are poor (e.g., tailing or fronting). How can I improve them?

A3: Poor peak shape can be caused by several factors:

  • Secondary Interactions: Analyte interactions with residual silanols on the silica backbone of the column can cause peak tailing. Using a well-end-capped column or adding a small amount of a competing base, like triethylamine, to the mobile phase can mitigate this.

  • Mobile Phase pH: Ensure the mobile phase pH is appropriate for the analytes. For basic compounds like Rosiglitazone, a mobile phase pH around 3-4 can improve peak shape.

  • Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: If the column is old or has been used with complex matrices, it may be contaminated. Flushing the column with a strong solvent or replacing it may be necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Poor Resolution Mobile phase is too strong.Decrease the percentage of organic solvent (e.g., acetonitrile, methanol).
Sub-optimal pH.Adjust the pH of the aqueous phase with a suitable buffer (e.g., formic acid, phosphate buffer).
Inappropriate stationary phase.Try a different C18 column with different specifications or from a different manufacturer.
Peak Tailing Secondary interactions with silanols.Use a highly end-capped column or add a competing base to the mobile phase.
Incorrect mobile phase pH.Adjust pH to ensure consistent ionization of the analytes.
Peak Fronting Sample overload.Reduce injection volume or sample concentration.
Inconsistent Retention Times Inadequate column equilibration.Ensure the column is fully equilibrated with the mobile phase before each run.
Fluctuations in mobile phase composition or flow rate.Check the HPLC pump for proper functioning and ensure the mobile phase is well-mixed.

Experimental Protocols

Below are detailed experimental methodologies for the separation of Rosiglitazone and this compound based on published literature.

Method 1: High-Resolution Separation using C18

This method is suitable for achieving baseline separation for quantification.

  • Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size).[2][3][4]

  • Mobile Phase: Isocratic elution with a mixture of 60:40 (v/v) acetonitrile and 0.1% formic acid in water.[2][3][4]

  • Flow Rate: 0.2 mL/min.[2][3][4]

  • Detection: Mass Spectrometer (MS) or UV detector at an appropriate wavelength (e.g., 245 nm).

  • Injection Volume: 5-20 µL.

Method 2: Rapid Analysis using C18

This method is optimized for faster run times, suitable for high-throughput screening.

  • Column: Phenomenex C18 (250 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: 50:50 (v/v) acetonitrile and water.[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 228 nm.[1]

  • Injection Volume: 20 µL.[1]

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Rosiglitazone and Metabolite Separation
Parameter Method 1 Method 2 Method 3 Method 4
Column Luna C18 (100 x 2.0 mm, 3 µm)[2][3][4]Phenomenex C18 (250 x 4.6 mm, 5 µm)[1]Inertsil ODS (150 x 4.6 mm, 3.5 µm)[7]Zorbax SB C18 (15 cm)[8]
Mobile Phase 60:40 ACN:0.1% Formic Acid[2][3][4]50:50 ACN:Water[1]ACN:0.1% Formic Acid[7]30:70 MeOH:Phosphate Buffer (pH 2.6)[8]
Flow Rate 0.2 mL/min[2][3][4]1.0 mL/min[1]1.0 mL/min[7]Not Specified
Detection MS/MS[2][3][4]UV at 228 nm[1]PDA at 261 nm[7]UV at 245 nm[8]
Total Run Time 2.5 min[2][3][4]~5 min[1]Not SpecifiedNot Specified

ACN: Acetonitrile, MeOH: Methanol, PDA: Photodiode Array

Visualizations

Logical Workflow for Column Selection and Method Optimization

start Start: Separation of Rosiglitazone and this compound c18_selection Select a C18 Column start->c18_selection mobile_phase Initial Mobile Phase: ACN:Water or MeOH:Water c18_selection->mobile_phase run_initial Perform Initial Run mobile_phase->run_initial eval_resolution Evaluate Resolution run_initial->eval_resolution optimize_mp Optimize Mobile Phase (Organic %, pH) eval_resolution->optimize_mp Inadequate final_method Final Validated Method eval_resolution->final_method Adequate optimize_mp->run_initial change_column Try a Different C18 Column optimize_mp->change_column change_column->mobile_phase

Caption: A logical workflow for selecting a column and optimizing the method for separating Rosiglitazone and this compound.

Troubleshooting Pathway for Poor Peak Resolution

start Problem: Poor Peak Resolution step1 Decrease Organic Solvent % start->step1 check1 Resolution Improved? step1->check1 step2 Adjust Mobile Phase pH check1->step2 No solution Solution Found check1->solution Yes check2 Resolution Improved? step2->check2 step3 Change Organic Solvent (e.g., ACN to MeOH) check2->step3 No check2->solution Yes check3 Resolution Improved? step3->check3 step4 Select a Different C18 Column check3->step4 No check3->solution Yes step4->solution

References

Validation & Comparative

A Comparative Analysis of Rosiglitazone and its Metabolite, N-Desmethyl Rosiglitazone, on PPARγ Potency

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a detailed comparison of the pharmacological potency of the parent drug, Rosiglitazone, and its primary metabolite, N-Desmethyl Rosiglitazone, on the Peroxisome Proliferator-Activated Receptor γ (PPARγ). The information is tailored for researchers, scientists, and professionals in drug development, providing quantitative data, experimental methodologies, and visual representations of key biological processes.

Data Presentation: Comparative Potency on PPARγ

The following table summarizes the available quantitative data on the potency of Rosiglitazone. Currently, public domain literature lacks specific EC50 or IC50 values for this compound's activity on PPARγ. The table is structured to accommodate this data once it becomes available through future research.

CompoundParameterValue (nM)Assay System
Rosiglitazone EC5060Not specified
IC5043T3-L1 adipocytes
IC509Human adipocytes
IC5012Rat adipocytes
This compound EC50Data not available-
IC50Data not available-
  • EC50 (Half-maximal effective concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.

  • IC50 (Half-maximal inhibitory concentration): The concentration of a ligand that inhibits a specific biological or biochemical function by 50%. In competitive binding assays, it indicates the concentration required to displace 50% of a radiolabeled or fluorescent ligand.

Experimental Protocols

To quantitatively assess and compare the potency of Rosiglitazone and this compound on PPARγ, a luciferase reporter gene assay is a standard and effective method.

PPARγ Luciferase Reporter Gene Assay

Objective: To measure the dose-dependent activation of the PPARγ receptor by a test compound in a cellular context.

Principle: This assay employs mammalian cells that are transiently co-transfected with two plasmids. The first is an expression plasmid for the human PPARγ receptor. The second is a reporter plasmid containing the firefly luciferase gene downstream of a promoter that is regulated by a Peroxisome Proliferator Response Element (PPRE). When an agonist binds to PPARγ, the activated receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to the PPRE, initiating the transcription of the luciferase gene. The resulting luminescence, produced when the luciferase enzyme acts on its substrate, is directly proportional to the level of PPARγ activation. A co-transfected plasmid expressing Renilla luciferase is often used as an internal control to normalize for transfection efficiency and cell viability.

Materials:

  • HEK293T (Human Embryonic Kidney 293T) cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS), charcoal-stripped

  • Penicillin-Streptomycin solution

  • Transfection reagent (e.g., Lipofectamine™ 3000)

  • Human PPARγ expression plasmid

  • PPRE-driven firefly luciferase reporter plasmid

  • Renilla luciferase control plasmid

  • Rosiglitazone (positive control)

  • This compound (test compound)

  • DMSO (vehicle)

  • 96-well, white, clear-bottom cell culture plates

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Cell Culture and Seeding: A day before transfection, plate HEK293T cells in 96-well plates at a density of 2 × 10⁴ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Transfection: Co-transfect the cells with the PPARγ expression plasmid, the PPRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of Rosiglitazone and this compound in DMEM with 10% charcoal-stripped FBS. The final concentration of the DMSO vehicle should not exceed 0.1%. Replace the transfection medium with the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the treated cells for another 24 hours.

  • Cell Lysis: Aspirate the medium and lyse the cells with 20 µL of 1X passive lysis buffer per well.

  • Luminescence Measurement: Add 100 µL of the luciferase assay reagent to each well and measure the firefly luminescence. Subsequently, add 100 µL of the Stop & Glo® reagent to quench the firefly reaction and measure the Renilla luminescence.

  • Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings. Plot the normalized data against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to calculate the EC50 value for each compound.

Visualizations

PPARγ Signaling Pathway

PPARg_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist Agonist (e.g., Rosiglitazone) PPARg PPARγ Agonist->PPARg Binding Heterodimer PPARγ-RXR Heterodimer PPARg->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE Heterodimer->PPRE Binds to DNA CoRepressor Co-repressor CoRepressor->Heterodimer Dissociates CoActivator Co-activator CoActivator->Heterodimer Recruited TargetGene Target Gene Transcription PPRE->TargetGene mRNA mRNA TargetGene->mRNA Protein Protein Synthesis mRNA->Protein BiologicalResponse Biological Response (e.g., Insulin Sensitization) Protein->BiologicalResponse

Caption: Agonist-induced activation of the PPARγ signaling pathway.

Experimental Workflow: PPARγ Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start cell_seeding Seed HEK293T cells in 96-well plate start->cell_seeding transfection Co-transfect with PPARγ, PPRE-Luc, and Renilla plasmids cell_seeding->transfection incubation1 Incubate for 24 hours transfection->incubation1 compound_treatment Treat with serial dilutions of Rosiglitazone or this compound incubation1->compound_treatment incubation2 Incubate for 24 hours compound_treatment->incubation2 cell_lysis Lyse cells incubation2->cell_lysis luciferase_assay Measure Firefly & Renilla luminescence cell_lysis->luciferase_assay data_analysis Normalize data and calculate EC50 values luciferase_assay->data_analysis end End data_analysis->end

Unveiling the Contribution of N-Desmethyl Rosiglitazone to Rosiglitazone's Antidiabetic Efficacy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rosiglitazone, a member of the thiazolidinedione (TZD) class of drugs, has been a cornerstone in the management of type 2 diabetes mellitus. Its primary mechanism of action is the potent and selective activation of the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that plays a pivotal role in regulating glucose and lipid metabolism. Upon administration, Rosiglitazone undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP2C8 and, to a lesser extent, CYP2C9. This metabolic process generates several metabolites, with N-Desmethyl Rosiglitazone being one of the major products. Understanding the pharmacological activity of this key metabolite is crucial for a comprehensive assessment of Rosiglitazone's overall therapeutic effect and safety profile.

This guide provides a detailed comparison of Rosiglitazone and its major metabolite, this compound, with a focus on their contribution to the overall efficacy of the parent drug. We will delve into their mechanisms of action, present available quantitative data on their activity, and outline the experimental protocols used to evaluate their effects.

Metabolic Pathway of Rosiglitazone

Rosiglitazone is metabolized in the liver through N-demethylation and hydroxylation, followed by conjugation. The N-demethylation of Rosiglitazone leads to the formation of this compound.

Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone N_Desmethyl_Rosiglitazone Rosiglitazone->N_Desmethyl_Rosiglitazone CYP2C8 (major) CYP2C9 (minor) (N-demethylation) cluster_0 Cell Transfection cluster_1 Treatment cluster_2 Measurement Host Cells Host Cells Transfected Cells Transfected Cells Host Cells->Transfected Cells PPARγ Expression Vector PPARγ Expression Vector PPARγ Expression Vector->Transfected Cells Reporter Vector (PPRE-Luciferase) Reporter Vector (PPRE-Luciferase) Reporter Vector (PPRE-Luciferase)->Transfected Cells Cell Lysis Cell Lysis Transfected Cells->Cell Lysis Test Compound (e.g., Rosiglitazone) Test Compound (e.g., Rosiglitazone) Test Compound (e.g., Rosiglitazone)->Transfected Cells Luciferase Assay Luciferase Assay Cell Lysis->Luciferase Assay Data Analysis (EC50) Data Analysis (EC50) Luciferase Assay->Data Analysis (EC50) cluster_0 Model Selection & Acclimatization cluster_1 Treatment Period cluster_2 Efficacy Assessment Diabetic Animal Model Diabetic Animal Model Vehicle Control Group Vehicle Control Group Diabetic Animal Model->Vehicle Control Group Rosiglitazone Group Rosiglitazone Group Diabetic Animal Model->Rosiglitazone Group This compound Group This compound Group Diabetic Animal Model->this compound Group Blood Glucose Monitoring Blood Glucose Monitoring Vehicle Control Group->Blood Glucose Monitoring Rosiglitazone Group->Blood Glucose Monitoring This compound Group->Blood Glucose Monitoring HbA1c Measurement HbA1c Measurement Blood Glucose Monitoring->HbA1c Measurement Insulin Tolerance Test Insulin Tolerance Test HbA1c Measurement->Insulin Tolerance Test Glucose Tolerance Test Glucose Tolerance Test Insulin Tolerance Test->Glucose Tolerance Test

A Comparative Guide to the Cross-Reactivity of Anti-Rosiglitazone Antibodies with N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals engaged in the pharmacokinetic and pharmacodynamic studies of Rosiglitazone (B1679542), the specificity of analytical reagents is paramount. Anti-Rosiglitazone antibodies are crucial tools in the development of immunoassays for quantifying the parent drug. However, the potential for these antibodies to cross-react with major metabolites, such as N-Desmethyl Rosiglitazone, can lead to inaccurate measurements and misinterpretation of data. This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal anti-Rosiglitazone antibody, offering supporting experimental data and detailed protocols for assessment.

Executive Summary

This guide presents a comparative analysis of the binding affinity and cross-reactivity of a polyclonal anti-Rosiglitazone antibody with Rosiglitazone and its primary metabolite, this compound. The data indicates a high degree of specificity of the antibody for Rosiglitazone, with minimal cross-reactivity observed for this compound. This suggests that the antibody is suitable for the specific quantification of Rosiglitazone in the presence of its N-desmethyl metabolite. The following sections provide a detailed overview of the comparative binding data, the experimental protocol used for this assessment, and visual representations of the molecular structures and the assay workflow.

Data Presentation: Quantitative Comparison

The cross-reactivity of the anti-Rosiglitazone antibody was evaluated using a competitive enzyme-linked immunosorbent assay (ELISA). The half-maximal inhibitory concentration (IC50) for both the parent drug and its metabolite were determined, and the percent cross-reactivity was calculated. The results are summarized in the table below.

AnalyteIC50 (ng/mL)% Cross-Reactivity
Rosiglitazone15.2100%
This compound487.53.1%

Disclaimer: The data presented in this table is hypothetical and for illustrative purposes. It is based on typical results for polyclonal antibodies with good specificity.

Structural Comparison of Rosiglitazone and this compound

The primary structural difference between Rosiglitazone and this compound is the absence of a methyl group on the nitrogen atom of the pyridine (B92270) ring in the metabolite. This seemingly minor alteration can significantly impact the binding affinity of an antibody, as it can alter the three-dimensional conformation and the electronic properties of the epitope.

cluster_rosiglitazone Rosiglitazone cluster_ndesmethyl This compound rosiglitazone rosiglitazone ndesmethyl ndesmethyl

Molecular structures of Rosiglitazone and this compound.

Experimental Protocols

A competitive ELISA was employed to determine the cross-reactivity of the anti-Rosiglitazone antibody.

Materials and Reagents:
  • 96-well microtiter plates

  • Anti-Rosiglitazone polyclonal antibody

  • Rosiglitazone-horseradish peroxidase (HRP) conjugate

  • Rosiglitazone standard

  • This compound standard

  • Coating Buffer (0.05 M Carbonate-Bicarbonate, pH 9.6)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Blocking Buffer (PBS with 1% BSA)

  • Substrate Solution (TMB)

  • Stop Solution (2 M H₂SO₄)

  • Plate reader

Experimental Workflow:

G start Start coating Coat plate with anti-Rosiglitazone antibody start->coating wash1 Wash plate coating->wash1 blocking Block with 1% BSA wash1->blocking wash2 Wash plate blocking->wash2 add_standards Add standards/samples (Rosiglitazone or this compound) wash2->add_standards add_conjugate Add Rosiglitazone-HRP conjugate add_standards->add_conjugate incubation Incubate add_conjugate->incubation wash3 Wash plate incubation->wash3 add_substrate Add TMB substrate wash3->add_substrate incubation_color Incubate for color development add_substrate->incubation_color stop_reaction Stop reaction with H₂SO₄ incubation_color->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate end End read_plate->end

Competitive ELISA workflow for cross-reactivity assessment.

Procedure:
  • Coating: Microtiter plates were coated with the anti-Rosiglitazone antibody diluted in coating buffer and incubated overnight at 4°C.

  • Washing: The plates were washed three times with wash buffer.

  • Blocking: The plates were blocked with blocking buffer for 1 hour at room temperature.

  • Washing: The plates were washed three times with wash buffer.

  • Competitive Reaction: Serial dilutions of Rosiglitazone and this compound standards were added to the wells, followed by the addition of the Rosiglitazone-HRP conjugate. The plates were incubated for 2 hours at room temperature.

  • Washing: The plates were washed five times with wash buffer.

  • Substrate Addition: TMB substrate solution was added to each well, and the plates were incubated in the dark for 15 minutes.

  • Stopping the Reaction: The reaction was stopped by adding the stop solution.

  • Measurement: The absorbance was read at 450 nm using a microplate reader.

  • Calculation: The IC50 values were determined from the standard curves, and the percent cross-reactivity was calculated using the formula: (% Cross-Reactivity) = (IC50 of Rosiglitazone / IC50 of this compound) x 100

Alternative Methodologies

While competitive ELISA is a widely used and cost-effective method for assessing cross-reactivity, other techniques can provide more detailed information on binding kinetics.

  • Surface Plasmon Resonance (SPR): SPR can be used to determine the association and dissociation rate constants of the antibody with both the parent drug and its metabolite, providing a more comprehensive understanding of the binding affinity.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Although not an immunoassay, LC-MS/MS is a highly specific and sensitive method for the simultaneous quantification of Rosiglitazone and its metabolites.[1][2] It can be used as a confirmatory method to validate the results obtained from immunoassays.

Conclusion

The presented data and protocols demonstrate a robust method for evaluating the cross-reactivity of anti-Rosiglitazone antibodies. The low cross-reactivity of the hypothetical antibody with this compound highlights its suitability for specific drug monitoring applications. For researchers developing immunoassays for Rosiglitazone, it is crucial to perform such characterizations to ensure the accuracy and reliability of the assay. When high concentrations of metabolites are anticipated, utilizing an antibody with minimal cross-reactivity or employing a more specific analytical method like LC-MS/MS is recommended.

References

A Comparative Guide to the Bioavailability of Rosiglitazone and its Major Metabolite, N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioavailability and pharmacokinetic properties of the anti-diabetic drug Rosiglitazone (B1679542) and its primary active metabolite, N-Desmethyl Rosiglitazone. The information presented is supported by experimental data from peer-reviewed studies to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of these two compounds.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters for Rosiglitazone and this compound following oral administration of Rosiglitazone to healthy human volunteers. It is important to note that this compound is formed in the body after the administration of Rosiglitazone; therefore, its pharmacokinetic profile is dependent on the metabolism of the parent drug.

Pharmacokinetic ParameterRosiglitazoneThis compoundReference
Absolute Bioavailability (F) ~99%Not directly administered; formed via metabolism[1]
Time to Maximum Plasma Concentration (Tmax) ~1 hour2 - 8 hours[2]
Maximum Plasma Concentration (Cmax) 723.48 ± 134.69 ng/mL (8 mg dose)~40 ng/mL (4 mg dose)[2][3]
Area Under the Curve (AUC0-inf) 4183.87 ± 1075.39 ng·h/mL (8 mg dose)~450 ng·h/mL (4 mg dose)[2][3]
Elimination Half-life (t1/2) 3 - 4 hours~7 hours[1]
Metabolic Clearance Primarily metabolized by CYP2C8 and to a lesser extent by CYP2C9.Higher clearance in individuals with the CYP2C8*3 allele.[4][5]

Experimental Protocols

The data presented in this guide are derived from clinical pharmacokinetic studies. A typical experimental protocol for such a study is outlined below.

Study Design

A common study design is a randomized, open-label, two-period, crossover study.[6] This design allows for each subject to act as their own control, reducing variability.

Subject Population

Studies are typically conducted in healthy adult male volunteers.[3][6] Inclusion criteria often include a specific age range and a body mass index (BMI) within a healthy range. Exclusion criteria ensure that subjects do not have any underlying medical conditions or are taking any medications that could interfere with the pharmacokinetics of the study drug.

Drug Administration and Blood Sampling

A single oral dose of Rosiglitazone (e.g., 4 mg or 8 mg tablet) is administered to fasted subjects.[2][3] Blood samples are collected at predetermined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose).[3] Plasma is separated from the blood samples and stored frozen until analysis.

Analytical Methodology: LC-MS/MS

The concentrations of Rosiglitazone and this compound in plasma samples are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[2]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation using a solvent like acetonitrile. An internal standard (e.g., a deuterated version of the analyte) is added to each sample to ensure accuracy and precision.[2]

  • Chromatographic Separation: The analytes are separated on a C18 reverse-phase column using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution with a modifier (e.g., formic acid).[2]

  • Mass Spectrometric Detection: The separated analytes are detected using a triple quadrupole mass spectrometer operating in the multiple reaction monitoring (MRM) mode. This technique provides high selectivity and sensitivity for the quantification of the target compounds.[2]

Mandatory Visualizations

Metabolic Pathway of Rosiglitazone

Metabolic Pathway of Rosiglitazone Rosiglitazone Rosiglitazone N_Desmethyl_Rosiglitazone This compound Rosiglitazone->N_Desmethyl_Rosiglitazone N-demethylation CYP2C8 CYP2C8 (major) CYP2C8->Rosiglitazone CYP2C9 CYP2C9 (minor) CYP2C9->Rosiglitazone

Caption: Metabolism of Rosiglitazone to this compound.

Experimental Workflow for a Pharmacokinetic Study

Experimental Workflow of a Pharmacokinetic Study A Subject Screening and Enrollment B Drug Administration (Oral Rosiglitazone) A->B C Serial Blood Sampling B->C D Plasma Separation and Storage C->D E LC-MS/MS Analysis D->E F Pharmacokinetic Data Analysis E->F

Caption: A typical workflow for a clinical pharmacokinetic study.

Rosiglitazone Signaling Pathway

Rosiglitazone Signaling Pathway Rosiglitazone Rosiglitazone PPARg PPARγ Rosiglitazone->PPARg activates Complex PPARγ-RXR Heterodimer PPARg->Complex RXR RXR RXR->Complex PPRE PPRE (Peroxisome Proliferator Response Element) Complex->PPRE binds to Gene Target Gene Transcription PPRE->Gene regulates Response Increased Insulin Sensitivity Gene->Response

Caption: Activation of the PPARγ signaling pathway by Rosiglitazone.

References

A Comparative Guide to the In Vivo Efficacy of Rosiglitazone and its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vivo efficacy of the insulin-sensitizing drug Rosiglitazone (B1679542) and its major metabolite, N-Desmethyl Rosiglitazone. The available scientific literature indicates a significant disparity in the pharmacological activity between the parent drug and its metabolite, with Rosiglitazone being a potent therapeutic agent and this compound being largely inactive.

Introduction to Rosiglitazone and its Metabolism

Rosiglitazone is a member of the thiazolidinedione (TZD) class of drugs, which functions as a selective and potent agonist for the peroxisome proliferator-activated receptor-gamma (PPARγ)[1][2]. Activation of PPARγ in key insulin (B600854) target tissues, such as adipose tissue, skeletal muscle, and the liver, leads to the regulation of genes involved in glucose and lipid metabolism, ultimately enhancing insulin sensitivity[1][2].

Rosiglitazone undergoes extensive metabolism in the liver, primarily through N-demethylation and hydroxylation, mediated by the cytochrome P450 enzyme CYP2C8, with a minor contribution from CYP2C9[1]. One of the main products of this metabolic process is this compound[3]. Current scientific literature consistently refers to the metabolites of Rosiglitazone, including this compound, as "inactive"[1][2]. Extensive searches of published studies have revealed no direct in vivo investigations into the therapeutic efficacy of this compound, supporting the assertion of its lack of significant pharmacological activity.

Signaling Pathway of Rosiglitazone

Rosiglitazone exerts its therapeutic effects by activating the PPARγ signaling pathway. Upon entering the cell, Rosiglitazone binds to and activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This leads to increased insulin sensitivity and improved glycemic control.

Rosiglitazone_Signaling_Pathway cluster_cell Target Cell (e.g., Adipocyte) cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Rosiglitazone_ext Rosiglitazone (extracellular) Rosiglitazone_int Rosiglitazone Rosiglitazone_ext->Rosiglitazone_int Cellular Uptake PPARg PPARγ PPARg_RXR PPARγ-RXR Complex PPARg->PPARg_RXR Heterodimerization RXR RXR RXR->PPARg_RXR Heterodimerization Rosiglitazone_int->PPARg Binds & Activates PPRE PPRE (DNA) PPARg_RXR->PPRE Binds to Target_Genes Target Gene Transcription (e.g., GLUT4, Adiponectin) PPRE->Target_Genes Modulates Insulin_Sensitivity Increased Insulin Sensitivity & Glycemic Control Target_Genes->Insulin_Sensitivity Leads to

Rosiglitazone's PPARγ signaling pathway.

In Vivo Efficacy of Rosiglitazone

The in vivo efficacy of Rosiglitazone in improving glycemic control and other metabolic parameters has been extensively documented in numerous preclinical and clinical studies.

Preclinical Data in Animal Models

Rosiglitazone has demonstrated significant efficacy in various animal models of type 2 diabetes and insulin resistance.

Animal ModelTreatment RegimenKey FindingsReference
db/db Mice Rosiglitazone in dietNormalized hyperglycemia, attenuated renal injury, and decreased urinary ACE2 and renal ADAM17 protein expression.[4]
Goto-Kakizaki (GK) Rats 5 mg/kg or 10 mg/kg daily for 23 days (oral gavage)Effectively lowered blood glucose by inhibiting hepatic glucose production and enhancing insulin sensitivity.[5]
ApoE-deficient Mice (diabetic and non-diabetic) Rosiglitazone by oral gavageSignificantly reduced atherosclerotic aortic plaque area in both diabetic and non-diabetic mice, suggesting a direct anti-atherogenic effect.[6]
Male Mouse Model of Metabolic Syndrome 10 mg/kg Rosiglitazone for 8 weeksImproved insulin resistance and increased plasma and subcutaneous adipose tissue adiponectin levels.[7]
Clinical Data in Humans

Clinical trials have consistently shown that Rosiglitazone improves glycemic control in patients with type 2 diabetes, both as a monotherapy and in combination with other antidiabetic agents.

Study DesignPatient PopulationTreatmentKey Efficacy EndpointsReference
Randomized, Placebo-Controlled Trial Insulin-treated type 2 diabetes patientsRosiglitazone (4 mg or 8 mg daily) + InsulinMean reduction in HbA1c of 1.2% with 8 mg Rosiglitazone despite a 12% reduction in insulin dosage.[8]
RECORD Study (18-month analysis) Type 2 diabetes inadequately controlled on metformin (B114582) or sulfonylureaRosiglitazone + Metformin or Sulfonylurea vs. Metformin + SulfonylureaNon-inferiority in HbA1c reduction compared to standard combination therapy. Greater improvements in insulin sensitivity.[9][10]
Meta-analysis of Randomized Controlled Trials Insulin-treated type 2 diabetes patientsRosiglitazone + InsulinSignificantly decreased HbA1c levels by 0.89% with a reduction in daily insulin dose.[11]

In Vivo Efficacy of this compound: A Lack of Evidence

In stark contrast to the wealth of data supporting the efficacy of Rosiglitazone, there is a notable absence of studies investigating the in vivo therapeutic effects of its major metabolite, this compound. Multiple authoritative sources, including drug databases and pharmacology reviews, classify the metabolites of Rosiglitazone as "inactive"[1][2]. This classification is consistent with the lack of published research on the PPARγ binding affinity or pharmacological activity of this compound.

The metabolic conversion of Rosiglitazone to this compound is considered a step in the drug's elimination pathway, rather than the formation of an active therapeutic agent.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for the in vivo assessment of Rosiglitazone.

Representative Experimental Workflow for Preclinical Studies

Experimental_Workflow start Start: Animal Model Selection (e.g., db/db mice, GK rats) acclimatization Acclimatization Period start->acclimatization baseline Baseline Measurements (Blood glucose, HbA1c, Body weight) acclimatization->baseline randomization Randomization into Groups (Vehicle Control, Rosiglitazone low dose, Rosiglitazone high dose) baseline->randomization treatment Treatment Period (e.g., 4-8 weeks, daily oral gavage) randomization->treatment monitoring In-life Monitoring (Weekly blood glucose, body weight, food/water intake) treatment->monitoring final_tests Terminal Procedures (e.g., Oral Glucose Tolerance Test, blood collection for biomarker analysis) treatment->final_tests monitoring->treatment tissue_collection Tissue Harvesting (Liver, adipose tissue, muscle for molecular analysis) final_tests->tissue_collection data_analysis Data Analysis and Interpretation tissue_collection->data_analysis

A typical workflow for in vivo studies of Rosiglitazone.

Animal Models: Male db/db mice or Goto-Kakizaki rats are commonly used models of type 2 diabetes. Animals are typically housed in a controlled environment with a standard diet and water ad libitum.

Drug Administration: Rosiglitazone is often administered daily via oral gavage. The vehicle for Rosiglitazone can be a solution such as 1% hydroxyethylcellulose or saline[5][12]. Doses in rodent studies typically range from 5 to 20 mg/kg/day[5][13].

Efficacy Assessments:

  • Glycemic Control: Fasting blood glucose is measured regularly (e.g., weekly) from tail vein blood samples using a glucometer. HbA1c levels are measured at baseline and at the end of the study from whole blood samples.

  • Insulin Sensitivity: An Oral Glucose Tolerance Test (OGTT) is often performed at the end of the treatment period. After an overnight fast, a bolus of glucose (e.g., 2 g/kg) is administered orally, and blood glucose levels are monitored at various time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose disposal.

  • Biomarker Analysis: Plasma levels of insulin, triglycerides, and other relevant biomarkers are measured from blood samples collected at the end of the study using ELISA or other appropriate assays.

  • Gene Expression Analysis: Tissues such as the liver, adipose tissue, and skeletal muscle are harvested at the end of the study. RNA is extracted, and quantitative real-time PCR (qRT-PCR) is performed to measure the expression of PPARγ target genes.

Conclusion

The available scientific evidence clearly indicates that Rosiglitazone is a pharmacologically active compound with well-documented in vivo efficacy in improving insulin sensitivity and glycemic control. Its mechanism of action through the activation of the PPARγ signaling pathway is well-established. In contrast, its major metabolite, this compound, is considered to be inactive, and there is a conspicuous absence of studies evaluating its in vivo efficacy. Therefore, the therapeutic effects observed following the administration of Rosiglitazone can be attributed to the parent drug itself and not to its N-desmethylated metabolite. Future research, while unlikely given the current consensus, would be necessary to formally quantify the in vivo activity, if any, of this compound.

References

N-Desmethyl Rosiglitazone: A Comparative Guide to its Role as a Biomarker for Rosiglitazone Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-desmethyl rosiglitazone (B1679542) as a biomarker for the metabolism of rosiglitazone, an anti-diabetic drug of the thiazolidinedione class. We will delve into its performance relative to other potential biomarkers, supported by experimental data and detailed protocols for key assays. This document aims to equip researchers with the necessary information to effectively utilize N-desmethyl rosiglitazone in metabolic studies.

Introduction to Rosiglitazone Metabolism

Rosiglitazone is primarily eliminated from the body through hepatic metabolism. The major metabolic pathways involve N-demethylation and para-hydroxylation of the pyridine (B92270) ring, catalyzed predominantly by the cytochrome P450 enzyme CYP2C8, with minor contributions from CYP2C9.[1] These initial phase I reactions produce two major metabolites: this compound and p-hydroxy rosiglitazone.[1][2] Subsequent phase II metabolism involves the conjugation of these primary metabolites, primarily through sulphation and glucuronidation.[1] Understanding the formation of these metabolites is crucial for assessing drug clearance, potential drug-drug interactions, and inter-individual variability in patient response.

Biomarkers for Rosiglitazone Metabolism: A Comparison

The two principal metabolites, this compound and p-hydroxy rosiglitazone, serve as key biomarkers for evaluating the metabolic fate of the parent drug. While both are products of CYP2C8 activity, their utility as biomarkers can be compared based on their formation kinetics and plasma concentrations.

Quantitative Data Summary

The following table summarizes key quantitative parameters for rosiglitazone and its major metabolites, derived from a pharmacokinetic study in healthy male Korean volunteers following a single 4 mg oral dose of rosiglitazone.

AnalyteLinear Range (ng/mL)Lower Limit of Quantification (LLOQ) (ng/mL)
Rosiglitazone1 - 5001
This compound 1 - 150 1
p-hydroxy Rosiglitazone1 - 251

Data sourced from a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for simultaneous quantification.[2]

This data indicates that this compound is typically present at higher concentrations in plasma compared to p-hydroxy rosiglitazone, potentially making it an easier analyte to quantify and a more robust biomarker for tracking metabolic activity.

Experimental Protocols

Accurate assessment of this compound as a biomarker necessitates rigorous and validated experimental methods. Below are detailed protocols for the quantification of rosiglitazone and its metabolites in human plasma and for in vitro assessment of its metabolism using human liver microsomes.

Quantification of Rosiglitazone and its Metabolites in Human Plasma by LC-MS/MS

This protocol is adapted from a validated method for the simultaneous quantification of rosiglitazone, this compound, and p-hydroxy rosiglitazone.[2]

1. Sample Preparation (Protein Precipitation):

  • To 0.1 mL of human plasma, add 0.2 mL of acetonitrile (B52724) containing 40 ng/mL of rosiglitazone-d3 (B20082) (internal standard).

  • Vortex the mixture to precipitate proteins.

  • Centrifuge the samples to pellet the precipitated protein.

  • Collect the supernatant for LC-MS/MS analysis.

2. Liquid Chromatography Conditions:

  • Column: Luna C18 (100 mm x 2.0 mm, 3 µm particle size)

  • Mobile Phase: Isocratic mixture of acetonitrile and 0.1% formic acid (aq) (60:40, v/v)

  • Flow Rate: 0.2 mL/min

  • Total Run Time: 2.5 minutes per sample

3. Mass Spectrometry Conditions (Tandem MS):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Detection Mode: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    • Rosiglitazone: m/z 358.1 → 135.1

    • This compound: m/z 344.2 → 121.1

    • p-hydroxy Rosiglitazone: m/z 374.1 → 151.1

    • Rosiglitazone-d3 (IS): m/z 361.1 → 138.1

4. Assay Performance:

  • Precision: Coefficient of variation < 14.4%

  • Accuracy: 93.3 - 112.3%

In Vitro Rosiglitazone Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolism of rosiglitazone in a controlled in vitro environment.

1. Incubation Mixture Preparation:

  • Prepare a final incubation volume of 100 µL in a sodium phosphate (B84403) buffer (100 mM, pH 7.4).

  • The mixture should contain:

    • 40 µg of human liver microsomal protein (final concentration 0.4 mg/mL).

    • 25 µL of an NADPH-generating system (containing 7 mM NADP+, 1.25 units isocitric acid dehydrogenase, 18 mM isocitric acid, and 20 mM magnesium chloride).

    • 25 µL of rosiglitazone at the desired concentration.

2. Incubation Procedure:

  • Pre-incubate the microsomes, buffer, and rosiglitazone at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the NADPH-generating system.

  • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 10, 15, 20, 25 minutes).

3. Reaction Termination and Sample Processing:

  • Stop the reaction at each time point by adding 300 µL of ice-cold acetonitrile.

  • Vortex the samples briefly.

  • Centrifuge at high speed (e.g., 16,200 x g) for 20 minutes at 4°C to pellet the precipitated protein.

  • Analyze the supernatant for the disappearance of the parent drug and the formation of metabolites using a validated analytical method like LC-MS/MS.

Signaling Pathways and Experimental Workflows

To visualize the metabolic processing of rosiglitazone and the experimental workflow for its analysis, the following diagrams are provided.

Rosiglitazone_Metabolism Rosiglitazone Rosiglitazone N_Desmethyl This compound Rosiglitazone->N_Desmethyl CYP2C8 (major) CYP2C9 (minor) N-demethylation p_Hydroxy p-hydroxy Rosiglitazone Rosiglitazone->p_Hydroxy CYP2C8 (major) CYP2C9 (minor) p-hydroxylation Conjugates_N Phase II Conjugates (Sulphation, Glucuronidation) N_Desmethyl->Conjugates_N Conjugates_p Phase II Conjugates (Sulphation, Glucuronidation) p_Hydroxy->Conjugates_p

Caption: Metabolic pathway of rosiglitazone.

LC_MS_Workflow Plasma Human Plasma Sample Precipitation Protein Precipitation (Acetonitrile + IS) Plasma->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS LC-MS/MS Analysis Supernatant->LC_MS Data Data Acquisition and Quantification LC_MS->Data

Caption: LC-MS/MS experimental workflow.

Conclusion

This compound serves as a primary and robust biomarker for the metabolism of rosiglitazone. Its formation is directly linked to the activity of CYP2C8, the principal enzyme responsible for rosiglitazone clearance. Quantitative data from pharmacokinetic studies suggest that this compound is present in higher concentrations in plasma than the other major metabolite, p-hydroxy rosiglitazone, which may offer advantages in its detection and quantification.

For researchers investigating the pharmacokinetics of rosiglitazone, monitoring the levels of this compound provides a reliable indicator of metabolic turnover. The detailed experimental protocols provided in this guide offer a foundation for the accurate and reproducible measurement of this key biomarker. Further studies directly comparing the correlation of both this compound and p-hydroxy rosiglitazone with clinical outcomes and CYP2C8 genotypes would be beneficial to definitively establish the superior biomarker for specific research applications.

References

In Vitro Drug-Drug Interaction Profile: A Comparative Analysis of Rosiglitazone and the Knowledge Gap for its N-Desmethyl Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro drug-drug interaction (DDI) potential of the thiazolidinedione antidiabetic agent, Rosiglitazone. Despite N-Desmethyl Rosiglitazone being a major metabolite, a comprehensive search of publicly available scientific literature reveals a significant lack of direct in vitro DDI data for this specific molecule. Consequently, this document focuses on the well-characterized DDI profile of the parent drug, Rosiglitazone, to provide a relevant framework for researchers. The absence of data for this compound represents a critical knowledge gap in fully understanding the DDI risk associated with Rosiglitazone therapy.

Executive Summary

Rosiglitazone is primarily metabolized by cytochrome P450 (CYP) 2C8, with a minor contribution from CYP2C9, to form its main metabolites, this compound and para-hydroxy Rosiglitazone.[1][2][3] In vitro studies have demonstrated that Rosiglitazone itself is a moderate inhibitor of CYP2C8 and a weak inhibitor of CYP2C9.[1][4] Furthermore, Rosiglitazone has been shown to inhibit the organic cation transporters OCT1 and OCT2.[5] Currently, there is no publicly available information regarding the potential of Rosiglitazone or its N-desmethyl metabolite to induce CYP enzymes. The subsequent sections provide detailed quantitative data, experimental protocols, and pathway diagrams related to the in vitro DDI potential of Rosiglitazone.

Quantitative Data Summary

The following tables summarize the key in vitro DDI parameters for Rosiglitazone.

Table 1: Cytochrome P450 Inhibition by Rosiglitazone

CYP IsoformProbe SubstrateIC50 (µM)ClassificationReference
CYP2C8Paclitaxel 6α-hydroxylase18Moderate[1]
CYP2C9Tolbutamide hydroxylase50Weak[1]

Table 2: Transporter Inhibition by Rosiglitazone

TransporterProbe SubstrateIC50 (µM)Reference
OCT1MPP+7.4[5]
OCT2MPP+2.5[5]

Signaling and Metabolic Pathways

The metabolism of Rosiglitazone is a critical factor in its DDI profile. The primary metabolic pathway leading to the formation of this compound is depicted below.

Rosiglitazone Rosiglitazone NDesmethyl_Rosiglitazone NDesmethyl_Rosiglitazone Rosiglitazone->NDesmethyl_Rosiglitazone N-demethylation CYP2C8 CYP2C8 CYP2C8->Rosiglitazone Major Pathway CYP2C9 CYP2C9 CYP2C9->Rosiglitazone Minor Pathway

Caption: Metabolic pathway of Rosiglitazone to this compound.

Experimental Methodologies

The data presented in this guide are based on established in vitro experimental protocols. A generalized workflow for determining the CYP inhibition potential of a compound is outlined below.

Cytochrome P450 Inhibition Assay

The inhibitory potential of a test compound on various CYP isoforms is typically assessed using human liver microsomes.

  • Incubation: Human liver microsomes are incubated with a specific CYP probe substrate in the presence of a range of concentrations of the test compound (e.g., Rosiglitazone). The reaction is initiated by the addition of an NADPH-regenerating system.

  • Metabolite Formation: The reaction is allowed to proceed for a specified time, during which the CYP enzyme metabolizes the probe substrate.

  • Termination: The reaction is stopped, typically by the addition of a solvent like acetonitrile.

  • Analysis: The concentration of the metabolite of the probe substrate is quantified using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • IC50 Determination: The IC50 value, which is the concentration of the test compound that causes 50% inhibition of the probe substrate metabolism, is calculated by plotting the percentage of inhibition against the logarithm of the test compound concentration.

cluster_0 Preparation cluster_1 Incubation cluster_2 Analysis HLM Human Liver Microsomes Incubation Incubate with NADPH-regenerating system HLM->Incubation Probe CYP Probe Substrate Probe->Incubation Test_Compound Test Compound (e.g., Rosiglitazone) Test_Compound->Incubation Termination Terminate Reaction Incubation->Termination LC_MS LC-MS/MS Analysis Termination->LC_MS IC50 Calculate IC50 LC_MS->IC50

Caption: General workflow for an in vitro CYP inhibition assay.

Discussion and Future Directions

The available in vitro data indicate that Rosiglitazone has the potential to cause drug-drug interactions primarily through the inhibition of CYP2C8 and, to a lesser extent, CYP2C9. The inhibition of OCT1 and OCT2 suggests a potential for interactions with co-administered cationic drugs that are substrates of these transporters.

The most significant finding of this review is the absence of publicly available in vitro DDI data for this compound. As a major metabolite, its potential to inhibit or induce metabolizing enzymes and transporters could be a significant contributor to the overall DDI profile of Rosiglitazone. Without this information, a complete assessment of the DDI risk associated with Rosiglitazone remains elusive.

Therefore, future research should prioritize the in vitro characterization of this compound. Key studies would include:

  • CYP Inhibition Assays: To determine the IC50 values of this compound against a panel of major CYP isoforms.

  • CYP Induction Assays: To evaluate the potential of this compound to induce the expression of key CYP enzymes, such as CYP1A2, CYP2B6, and CYP3A4, in human hepatocytes.

  • Transporter Interaction Assays: To assess the inhibitory potential of this compound against a range of clinically relevant drug transporters.

Generating these data would provide a more complete picture of the DDI potential of Rosiglitazone and its major metabolite, ultimately contributing to safer and more effective use of this therapeutic agent.

References

Safety Operating Guide

Navigating the Safe Disposal of N-Desmethyl Rosiglitazone: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. N-Desmethyl Rosiglitazone, a primary metabolite of the parent drug Rosiglitazone, requires careful handling and disposal due to its potential environmental impact. This guide provides essential, step-by-step procedures for its safe disposal, aligning with general principles of pharmaceutical waste management.

This compound is intended for research use only and should not be disposed of through standard laboratory drains or as regular trash.[1][2] The parent compound, Rosiglitazone, is known to be very toxic to aquatic life with long-lasting effects, suggesting that its metabolites may also pose environmental risks.[3] Therefore, it is imperative to treat this compound as hazardous pharmaceutical waste.

Core Disposal Protocol

The disposal of this compound should adhere to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) for pharmaceutical waste.[4][5][6] The primary method for the disposal of hazardous pharmaceutical waste is incineration at a licensed facility.[5][6]

Step-by-Step Disposal Procedure:

  • Segregation: Do not mix this compound with non-hazardous waste. It should be segregated at the point of generation into a designated, clearly labeled hazardous waste container.

  • Containerization: Use a primary container that is chemically compatible with the compound. This container should be securely sealed and placed within a secondary container for storage and transport.

  • Labeling: The waste container must be clearly labeled as "Hazardous Pharmaceutical Waste" and should include the name of the chemical (this compound) and the approximate quantity.

  • Storage: Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should be well-ventilated and have secondary containment to prevent spills.

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste management company. These companies are equipped to transport and incinerate the waste in accordance with federal and state regulations.[5][6]

Waste Characterization and Disposal Options

Waste Characteristic Description Recommended Disposal Method Regulatory Considerations
Physical Form Solid (as typically supplied for research)IncinerationResource Conservation and Recovery Act (RCRA)
Chemical Nature Metabolite of RosiglitazoneIncinerationEPA guidelines for hazardous waste
Potential Hazard Potential for aquatic toxicityIncinerationState and local environmental regulations
Regulatory Status Not explicitly listed, but treat as hazardousIncinerationFollow guidelines for P-listed or U-listed wastes if applicable

Experimental Protocol Safety

When handling this compound in experimental settings, standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or aerosols.

Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Generation of This compound Waste B Segregate as Hazardous Waste A->B C Label Container Clearly: 'Hazardous Pharmaceutical Waste' B->C D Securely Seal in Compatible Container C->D E Store in Designated Secure Area D->E F Arrange for Professional Waste Collection E->F G Transport to Licensed Disposal Facility F->G H Incineration G->H

This compound Disposal Workflow

By adhering to these procedures, laboratories can ensure the safe and environmentally responsible disposal of this compound, thereby protecting both personnel and the ecosystem.

References

Personal protective equipment for handling N-Desmethyl Rosiglitazone

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of N-Desmethyl Rosiglitazone

Hazard and Precautionary Data

Given that this compound is a metabolite of Rosiglitazone, it should be handled with the assumption that it may share similar toxicological properties. The following table summarizes the known hazards of Rosiglitazone, which should be considered when handling its N-Desmethyl metabolite.

Hazard CategoryHazard StatementPrecautionary Statement
Health Hazard H361: Suspected of damaging fertility or the unborn child.P201: Obtain special instructions before use. P202: Do not handle until all safety precautions have been read and understood. P280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye Irritation H319: Causes serious eye irritation.P264: Wash thoroughly after handling. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Environmental Hazard H410: Very toxic to aquatic life with long lasting effects.P273: Avoid release to the environment.
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for preventing contamination and ensuring worker safety in pharmaceutical research.[4] When handling this compound, the following PPE is mandatory:

  • Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[4]

  • Eye Protection: Safety goggles or a face shield should be worn to protect against splashes and airborne particles.[5]

  • Lab Coat/Coveralls: A dedicated lab coat or disposable coveralls, preferably made from a low-linting material like Tyvek®, should be worn to protect clothing and prevent the spread of the compound.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a properly fitted respirator (e.g., N95) or the use of a ventilated enclosure such as a fume hood is required.[7]

Operational and Disposal Plans

A clear, step-by-step plan for handling and disposal ensures both safety and regulatory compliance.

Experimental Workflow for Safe Handling

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_disposal Waste Management prep_ppe Don Appropriate PPE prep_area Prepare Designated Workspace (e.g., Fume Hood) prep_ppe->prep_area handling_weigh Weigh Compound in Ventilated Enclosure prep_area->handling_weigh handling_dissolve Dissolve/Prepare Solution handling_weigh->handling_dissolve cleanup_decon Decontaminate Workspace handling_dissolve->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_ppe Doff PPE Correctly cleanup_waste->cleanup_ppe disposal_collection Collect Waste in Designated Containers cleanup_waste->disposal_collection cleanup_handwash Wash Hands Thoroughly cleanup_ppe->cleanup_handwash disposal_final Dispose via Approved Chemical Waste Program disposal_collection->disposal_final

References

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